Nostocarboline
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C12H10ClN2+ |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium |
InChI |
InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1 |
Clé InChI |
RGQUDRQSJYJYAQ-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |
SMILES canonique |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |
Synonymes |
nostocarboline |
Origine du produit |
United States |
Foundational & Exploratory
Nostocarboline: A Comprehensive Technical Overview of its Chemical Structure, Biological Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocarboline is a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] As a member of the β-carboline class of compounds, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical guide on the chemical structure, properties, and biological functions of this compound, along with insights into its synthesis and experimental evaluation.
Chemical Structure and Properties
This compound is characterized by a tricyclic aromatic structure, which is a common feature of the carboline alkaloid family.
-
Molecular Formula : C₁₂H₁₀ClN₂⁺[1]
-
IUPAC Name : 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium[1]
-
Molecular Weight : 217.67 g/mol [1]
-
Structure : The core of this compound is a 9H-β-carbolin-2-ium ring system. It is specifically substituted with a chlorine atom at the C-6 position and a methyl group at the N-2 position.[1]
-
Synonyms : 6-chloro-2-methyl-9H-beta-carbolin-2-ium, CHEBI:66637[1]
The chemical structure of this compound is depicted below:
Canonical SMILES: C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl
InChI: InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, most notably as a cholinesterase inhibitor and an antimalarial agent.[1][2] It also demonstrates algicidal properties, inhibiting the growth of other cyanobacteria and green algae.[4]
Enzyme Inhibition
This compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4][5] Its inhibitory concentrations are comparable to galanthamine, a drug approved for the treatment of Alzheimer's disease, suggesting its potential as a lead compound for the development of novel neurochemicals.[2][3] The mechanism of AChE inhibition has been shown to have a non-competitive component.[4] Additionally, it is a potent inhibitor of the serine protease, trypsin.[4]
Antiparasitic and Antimicrobial Activity
The compound has shown significant in vitro activity against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria.[5][6][7] It also displays activity against other protozoan parasites, including Trypanosoma brucei and Leishmania donovani.[6][7] Furthermore, derivatives of this compound have demonstrated activity against Mycobacterium tuberculosis.[6]
Phytotoxic Effects
This compound acts as a phytotoxin. Its mode of action in phototrophic organisms involves a decrease in photosynthesis that precedes cell death.[8]
Summary of Quantitative Biological Data
| Target/Organism | Assay/Metric | Value | Reference |
| Butyrylcholinesterase (BChE) | IC₅₀ | 13.2 µM | [2][3][5] |
| Acetylcholinesterase (AChE) | IC₅₀ | 5.3 µM | [4] |
| Trypsin | IC₅₀ | 2.8 µM | [4] |
| Plasmodium falciparum (K1 strain) | IC₅₀ | 194 nM | [5] |
| Rat Myoblasts (L6 cells) | CC₅₀ | 121 µM | [5] |
| Plasmodium falciparum (K1 strain) | Selectivity Index | 630 | [5] |
| Plasmodium berghei (in vivo) | Parasitaemia Reduction | 50% at 4 x 50 mg/kg (ip) | [6] |
| Mycobacterium tuberculosis H37Rv | MIC₉₉ (for a dimer derivative) | 2.5 µg/ml | [6] |
| Microcystis aeruginosa PCC 7806 | Growth Inhibition | > 1 µM | [8] |
Experimental Protocols
Isolation and Synthesis
Isolation: this compound was originally isolated from the freshwater cyanobacterium Nostoc 78-12A.[2][3] The constitution of the natural product was determined using 2D-NMR methods.[2][3]
Total Synthesis: The structure of this compound was confirmed through its total synthesis.[2][3] The synthesis commences with norharmane as the starting material. The key steps involve the chlorination of the norharmane core at the C-6 position, followed by the methylation at the N-2 position to yield the final quaternary β-carboline alkaloid.[2][3]
Precursor-Directed Biosynthesis
New derivatives of this compound have been generated using precursor-directed biosynthesis. By feeding the Nostoc 78-12A culture with various substituted tryptophan derivatives or 6-Br-norharmane, novel analogs incorporating bromine, fluorine, or methyl groups have been produced.[8] This demonstrates the flexibility of the biosynthetic enzymes for metabolic engineering purposes.[8]
Biological Assays
-
Cholinesterase Inhibition Assay: The inhibitory activity of this compound against AChE and BChE is a key bioassay. The IC₅₀ values are determined by measuring the enzyme activity at various concentrations of the inhibitor.
-
Antiparasitic Assays: In vitro activity against Plasmodium falciparum and other protozoan parasites is evaluated to determine IC₅₀ values.[6][7] In vivo efficacy can be assessed using animal models, such as the Plasmodium berghei mouse model, by monitoring parasitemia levels after treatment.[6]
-
Cytotoxicity Assay: The toxicity of this compound and its derivatives is assessed against mammalian cell lines, such as rat L6 myoblast cells, to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index.[5][6][7]
-
Phytotoxicity Assessment: The mode of action as a phytotoxin was investigated using chlorophyll-a fluorescence imaging to observe the impact on photosynthesis in organisms like the cyanobacterium Microcystis aeruginosa.[8]
Visualizations
Postulated Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Postulated biosynthetic pathway of this compound.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the general workflow from the synthesis of this compound to its biological evaluation.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potency as a cholinesterase inhibitor and an antimalarial agent makes it a valuable lead compound in drug discovery and development. The established total synthesis and the potential for precursor-directed biosynthesis open up avenues for creating novel analogs with potentially enhanced efficacy and selectivity. Further research into its mechanism of action and in vivo performance will be crucial in realizing its therapeutic potential.
References
- 1. This compound | C12H10ClN2+ | CID 5326150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
Nostocarboline: A Technical Guide to its Discovery, Origin, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nostocarboline, a quaternary β-carboline alkaloid, represents a significant discovery in the field of natural product chemistry, originating from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its discovery, biosynthesis, and biological activities. Particular focus is given to its potent inhibitory effects on butyrylcholinesterase (BChE), a key target in the management of neurodegenerative diseases such as Alzheimer's.[2][4] This guide consolidates quantitative data, outlines detailed experimental protocols for its isolation and bioactivity assessment, and presents visual diagrams of its biosynthetic pathway and mechanism of action to serve as a valuable resource for ongoing research and drug development endeavors.
Discovery and Origin
This compound was first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] This discovery highlighted a novel source of bioactive alkaloids with potential therapeutic applications. The structure of this compound was elucidated using 2D-NMR methods and subsequently confirmed through total synthesis.[1][2][3] Chemically, it is identified as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium.[5]
Quantitative Bioactivity Data
This compound has been evaluated for a range of biological activities. The following table summarizes the key quantitative data reported in the literature.
| Activity | Target | IC50 Value | Reference |
| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 13.2 µM | [1][2][3] |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 5.3 µM | [6] |
| Protease Inhibition | Trypsin | 2.8 µM | [6] |
| Antiparasitic Activity | Plasmodium falciparum (K1 strain) | 194 nM | [4] |
| Antiparasitic Activity | Trypanosoma brucei | Low micromolar | [7] |
| Antiparasitic Activity | Leishmania donovani | Submicromolar | [7] |
| Algicidal Activity | Microcystis aeruginosa PCC 7806 | > 1 µM | [8] |
Experimental Protocols
Isolation and Purification of this compound from Nostoc 78-12A
This protocol is synthesized from the methodologies described in the literature.[3]
Objective: To isolate and purify this compound from the biomass of Nostoc 78-12A.
Materials:
-
Frozen wet biomass of Nostoc 78-12A
-
Methanol (MeOH)
-
Acetonitrile (CH₃CN)
-
Water (HPLC grade)
-
Centrifuge and tubes
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Polyamine II HPLC column
-
Lyophilizer (optional)
Procedure:
-
Extraction:
-
The frozen wet biomass of Nostoc 78-12A is extracted with an aqueous methanol solution.
-
The resulting extract is dried, likely under reduced pressure using a rotary evaporator.
-
-
Initial Purification:
-
The dried extract is washed with acetonitrile (CH₃CN).
-
The bioactive compound is then isolated by repeated extraction with aqueous acetonitrile.
-
-
HPLC Purification:
-
The partially purified, bioactive fraction is subjected to High-Performance Liquid Chromatography (HPLC).
-
A Polyamine II column is used for the final purification of this compound.
-
The mobile phase and gradient conditions should be optimized to achieve pure separation of the target compound. The literature reports that this compound elutes at 2.5 minutes under their specific, though not fully detailed, conditions.[3]
-
-
Compound Identification:
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which was employed to determine the BChE inhibitory activity of this compound.[9][10]
Objective: To quantify the inhibitory effect of this compound on butyrylcholinesterase activity.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound solution of varying concentrations
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of butyrylthiocholine iodide in water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
BChE enzyme solution
-
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, butyrylthiocholine iodide, to each well.
-
Simultaneously, add DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of BChE activity, using non-linear regression analysis.
-
Visualizations
Postulated Biosynthetic Pathway of this compound
Caption: Postulated biosynthetic pathway of this compound in Nostoc.[11]
Experimental Workflow for this compound Isolation and Characterization
Caption: Workflow for the isolation and structural elucidation of this compound.
This compound's Inhibition of Butyrylcholinesterase Signaling
Caption: Inhibition of butyrylcholinesterase by this compound.
Mode of Action and Broader Significance
The primary characterized mechanism of action for this compound is the inhibition of cholinesterases, particularly BChE.[1][2] This activity is comparable to that of galanthamine, a drug approved for the treatment of Alzheimer's disease, positioning this compound as a promising lead compound for the development of novel neurochemicals.[2]
Beyond its effects on cholinesterases, this compound exhibits a range of other biological activities. Its potent antiplasmodial activity suggests it may have a role in the development of new antimalarial drugs.[4][7] Furthermore, its phytotoxic properties, which involve the downregulation of photosynthesis in competing photoautotrophic organisms, indicate an ecological role for this alkaloid in its natural environment.[8][11]
The biosynthesis of this compound is also an area of active research. Precursor-directed biosynthesis studies have shown that the enzymatic machinery in Nostoc 78-12A is flexible, allowing for the creation of new this compound derivatives with altered biological activities.[8] This opens up possibilities for metabolic engineering to produce novel compounds with enhanced therapeutic properties.
Conclusion
This compound, a unique alkaloid from Nostoc 78-12A, stands out as a natural product with significant therapeutic potential. Its potent inhibition of butyrylcholinesterase, coupled with its diverse other bioactivities, makes it a subject of considerable interest for drug discovery and development. This technical guide provides a foundational resource for researchers in this field, offering a consolidated view of the current knowledge on this compound and standardized protocols to facilitate further investigation. The continued exploration of this compound and its derivatives holds promise for the development of new treatments for neurodegenerative diseases and parasitic infections.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H10ClN2+ | CID 5326150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bioactivity Screening of Nostocarboline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioactivity of nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc species. This document details its known biological effects, presents quantitative data in a structured format, outlines detailed experimental protocols for its bioactivity screening, and visualizes key mechanisms and workflows.
Introduction to this compound
This compound is a natural product that has garnered significant interest in the scientific community due to its diverse range of biological activities. Its unique chemical structure, featuring a chlorinated β-carboline core, is the basis for its potent inhibitory effects on various enzymes and its interactions with cellular pathways. This guide serves as a practical resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Summary of Bioactive Properties
This compound has demonstrated a variety of biological effects, including enzyme inhibition, antiprotozoal, antibacterial, and algicidal activities. The following sections provide a detailed account of these properties.
Enzyme Inhibition
This compound is a potent inhibitor of several key enzymes, suggesting its potential application in the treatment of neurodegenerative diseases and other conditions.
-
Cholinesterase Inhibition: this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[3] Kinetic studies have indicated a non-competitive component in its inhibitory mechanism against AChE.[1]
-
Trypsin Inhibition: This alkaloid has also been shown to be a potent inhibitor of the serine protease trypsin.[1]
Antiprotozoal Activity
This compound has exhibited significant activity against several protozoan parasites, highlighting its potential as a lead compound for the development of new antiparasitic drugs. It has been reported to be active against Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.
Antibacterial and Algicidal Activity
Studies have revealed that this compound and its synthetic dimers possess antibacterial properties, particularly against Gram-positive bacteria.[4] Furthermore, it exhibits strong algicidal activity against both prokaryotic and eukaryotic phototrophs.[1]
Cytotoxicity
While showing promise as a therapeutic agent, this compound also exhibits moderate toxicity.[1] Its cytotoxic effects have been observed in various cell lines, and understanding these properties is crucial for its development as a drug.
Quantitative Bioactivity Data
The following table summarizes the reported quantitative data for the bioactivity of this compound.
| Bioactivity | Target Organism/Enzyme | IC50 Value (µM) | Reference(s) |
| Acetylcholinesterase Inhibition | Electrophorus electricus | 5.3 | [1] |
| Butyrylcholinesterase Inhibition | Equine Serum | 13.2 | [2][5] |
| Trypsin Inhibition | Bovine Pancreas | 2.8 | [1] |
| Antiprotozoal Activity | Plasmodium falciparum (K1) | 0.19 | [3] |
| Cytotoxicity | Rat Myoblast (L6) cells | 121 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key bioactivity screening assays for this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of different concentrations of this compound.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the substrate solution (ATCI or BTCI) to each well.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trypsin Inhibition Assay
This assay measures the ability of this compound to inhibit the proteolytic activity of trypsin.
Principle: Trypsin hydrolyzes a synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA), releasing p-nitroaniline, which can be measured spectrophotometrically at 410 nm.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA)
-
Tris-HCl buffer (pH 8.2) containing CaCl2
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of trypsin, LBApNA, and this compound in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of different concentrations of this compound.
-
Add 50 µL of the trypsin solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the LBApNA solution to each well.
-
Measure the absorbance at 410 nm at regular intervals for 5 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., L6 rat myoblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound (test compound)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The bioactivity of this compound is attributed to its interaction with specific cellular signaling pathways. As a β-carboline alkaloid, its mechanisms of action are likely similar to other compounds in this class.
Apoptosis Induction
β-carboline alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[6][7] Furthermore, β-carboline alkaloids have been implicated in the inhibition of the Ras/Raf/MEK/ERK and FAK/PI3K/AKT/mTOR signaling pathways, which are crucial for cell survival and proliferation.[5]
References
- 1. protocols.io [protocols.io]
- 2. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
The Quest for Nostocarboline: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nostocarboline, a quaternary β-carboline alkaloid, has garnered significant attention within the scientific community for its potent biological activities, most notably as a cholinesterase inhibitor. This technical guide provides an in-depth overview of the natural origin of this compound, detailing its isolation from the freshwater cyanobacterium Nostoc 78-12A. This document outlines the cultivation of the source organism, comprehensive experimental protocols for extraction and purification, and quantitative data where available. Furthermore, it visually elucidates the mechanism of action of this compound as a cholinesterase inhibitor through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Cyanobacteria, also known as blue-green algae, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, the alkaloids represent a class of compounds with significant therapeutic potential. This compound, a halogenated and N-methylated carbolinium alkaloid, was first isolated from the freshwater cyanobacterium Nostoc 78-12A.[2][3] Its unique chemical structure and promising bioactivities, including potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), position it as a compelling lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases such as Alzheimer's disease.[2][4] This guide provides a comprehensive technical overview of the natural sourcing and isolation of this intriguing molecule.
Natural Source and Cultivation
The exclusive identified natural source of this compound is the freshwater cyanobacterium, Nostoc 78-12A.[2][5] This filamentous cyanobacterium is a member of the Nostocaceae family, known for producing a wide array of bioactive compounds.
Organism and Culture Conditions
Nostoc 78-12A is a photoautotrophic organism and can be cultivated in standard cyanobacterial growth media. While the original isolation paper does not specify the exact culture medium used, general protocols for Nostoc species cultivation are applicable.
Table 1: General Culture Conditions for Nostoc Species
| Parameter | Recommended Conditions |
| Culture Medium | BG-11 (Blue-Green Medium) or variants |
| Temperature | 20-25 °C |
| Light Intensity | 20-50 µE m⁻² s⁻¹ |
| Photoperiod | 12:12 or 16:8 hours (light:dark) |
| Aeration | Gentle bubbling with sterile air |
Isolation and Purification of this compound
The isolation of this compound from Nostoc 78-12A biomass involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed reconstruction based on information from the primary literature and standard practices in natural product chemistry.[2][6]
Experimental Protocol
3.1.1. Biomass Harvesting and Extraction
-
Harvesting: The cyanobacterial biomass is harvested from the culture medium by filtration or centrifugation. The resulting cell paste is then lyophilized (freeze-dried) to remove water.
-
Extraction: The dried biomass is subjected to exhaustive extraction with an organic solvent. Based on the polar nature of the quaternary ammonium salt, a polar solvent like methanol or a mixture of methanol and chloroform is typically effective. However, the supporting information for the original synthesis of a related compound suggests the use of ethyl acetate (EtOAc) in partitioning steps, indicating that the initial extraction could also be performed with a less polar solvent to remove non-polar components first, followed by a more polar solvent to extract the target compound. A general approach would be a sequential extraction.
3.1.2. Solvent Partitioning and Preliminary Purification
-
The crude extract obtained from the polar solvent extraction is concentrated under reduced pressure.
-
The residue is then re-dissolved in a biphasic system of ethyl acetate (EtOAc) and water.
-
The aqueous layer, containing the polar this compound, is separated.
-
To further purify, the aqueous layer is washed with a non-polar solvent like hexane to remove any remaining lipids or non-polar pigments.
3.1.3. Chromatographic Purification
The final purification of this compound is achieved through flash column chromatography.
-
Stationary Phase: Silica gel (SiO₂) is used as the stationary phase.[6]
-
Elution: The concentrated aqueous extract is loaded onto the silica gel column. Elution is performed with a gradient of increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), or chloroform and methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions containing the pure compound are pooled and the solvent is evaporated to yield pure this compound.
Quantitative Data
Quantitative data on the yield of this compound from Nostoc 78-12A is not explicitly detailed in the primary literature. However, a study on the directed biosynthesis of this compound derivatives reported yields of up to 1.2 mg/L of culture medium for fluorinated analogues.[7] This figure may provide a rough estimate of the potential yield for the natural product.
Table 2: Summary of Inhibitory Concentrations (IC₅₀) of this compound
| Enzyme | IC₅₀ (µM) | Reference |
| Butyrylcholinesterase (BChE) | 13.2 | [2] |
| Acetylcholinesterase (AChE) | 5.3 | [8] |
Experimental Workflow and Signaling Pathway
Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from its natural source.
Signaling Pathway: Cholinesterase Inhibition
This compound exerts its biological effect primarily through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting these enzymes, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.
Conclusion
This compound stands out as a promising natural product with significant potential for therapeutic applications, particularly in the realm of neurodegenerative disorders. This guide has provided a detailed overview of its natural source, Nostoc 78-12A, and a comprehensive, albeit partially inferred, protocol for its isolation and purification. The elucidation of its mechanism of action as a cholinesterase inhibitor further underscores its pharmacological relevance. Future research should focus on optimizing the cultivation of Nostoc 78-12A to enhance the yield of this compound and on conducting further preclinical and clinical studies to fully evaluate its therapeutic efficacy and safety.
References
- 1. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Nostocarboline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the IUPAC Name, Chemical Properties, and Biological Activities of a Promising β-Carboline Alkaloid
Nostocarboline, a quaternary β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community. Isolated from the freshwater cyanobacterium Nostoc 78-12A, this natural product has demonstrated a range of biological activities, positioning it as a valuable lead compound in the development of novel therapeutics.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and known biological effects. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting data in a structured and accessible format, outlining experimental methodologies, and visualizing complex biological pathways.
Chemical Identity and Properties
This compound is chemically defined as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium.[1][6] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some physical properties such as melting point, boiling point, and pKa have not been extensively reported in the literature, the available data provides a solid foundation for its chemical characterization.
| Property | Value | Source |
| IUPAC Name | 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium | [1][6] |
| Molecular Formula | C₁₂H₁₀ClN₂⁺ | [1][6][7] |
| Molar Mass | 217.67 g/mol | [6][7] |
| CAS Number | 874440-44-5 | [1] |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Biological Activities and Therapeutic Potential
This compound exhibits a spectrum of biological activities, with its role as a cholinesterase inhibitor being the most prominently studied.[2][8][9] Beyond this, it has shown promise as an antiplasmodial, antitubercular, and algicidal agent.[10][11][12] A summary of its key biological activities is presented in the table below.
| Biological Activity | Target/Organism | IC₅₀/EC₅₀/MIC | In Vitro/In Vivo | Source |
| Butyrylcholinesterase (BChE) Inhibition | Human BChE | 13.2 µM | In Vitro | [2][4][8] |
| Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE | 5.3 µM | In Vitro | [13] |
| Antiplasmodial Activity | Plasmodium falciparum K1 strain | 0.19 µM (194 nM) | In Vitro | [9] |
| Antiplasmodial Activity | Plasmodium falciparum | Low nanomolar | In Vitro | [10] |
| Algicidal Activity | Microcystis aeruginosa PCC 7806 | > 1 µM | In Vitro | [11] |
| In Vivo Antiplasmodial Activity | Plasmodium berghei mouse model | 50% reduction in parasitemia at 4 x 50 mg/kg ip | In Vivo | [12] |
Mechanisms of Action
The diverse biological activities of this compound are attributable to its interaction with multiple biological targets and pathways.
Cholinesterase Inhibition
This compound acts as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][13] Kinetic studies have indicated that it functions as a non-competitive inhibitor of AChE.[13] This mechanism suggests that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Phytotoxic and Algicidal Effects
The growth-inhibitory effects of this compound on photosynthetic organisms, such as the cyanobacterium Microcystis aeruginosa, are attributed to its ability to interfere with photosynthesis.[11][14] Studies utilizing chlorophyll-a fluorescence imaging have demonstrated that this compound causes a decrease in photosynthetic activity, which precedes cell death.[11][15]
Antiplasmodial Activity and Apicoplast Targeting
The potent antiplasmodial activity of this compound is of significant interest for the development of new antimalarial drugs. It is hypothesized that this compound may target the apicoplast of the Plasmodium parasite.[16] The apicoplast is a non-photosynthetic plastid found in apicomplexan parasites, including Plasmodium, and is essential for their survival.[17][18] It houses several crucial metabolic pathways, such as the synthesis of isoprenoids, fatty acids, and heme, which are distinct from those in the human host, making it an attractive drug target.[17][19] One of the key pathways in the apicoplast is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, which is essential for the parasite's viability.[20] The disruption of apicoplast function often leads to a "delayed death" phenotype, where the parasite completes one replication cycle but fails to establish a subsequent infection.[17][21]
Postulated Biosynthesis
The biosynthesis of this compound is thought to proceed through a pathway involving the chlorination of tryptophan, followed by a series of enzymatic reactions. A postulated biosynthetic pathway is depicted in the diagram below.
Caption: Postulated biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE and BChE activity and the inhibitory effects of compounds like this compound.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test inhibitor)
-
Known cholinesterase inhibitor (e.g., galanthamine or donepezil) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 20 µL of the enzyme solution to each well.
-
Add 20 µL of different concentrations of this compound, positive control, or buffer (for the uninhibited control) to the respective wells.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding a mixture of 20 µL of DTNB and 20 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for the cholinesterase inhibition assay.
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This fluorescence-based assay is a standard method for determining the in vitro efficacy of antimalarial compounds.
Principle: The assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)
-
Human red blood cells (O⁺)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I lysis buffer
-
This compound (test compound)
-
Standard antimalarial drug (e.g., chloroquine or artemisinin) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and the positive control in the culture medium in a 96-well plate.
-
-
Assay Setup:
-
Prepare a parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 1%).
-
Add the parasite suspension to the wells of the drug plate.
-
Include wells with uninfected red blood cells as a background control and wells with parasites but no drug as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
In Vivo Antiplasmodial Assay (Plasmodium berghei Mouse Model)
This in vivo model is used to assess the efficacy of antimalarial compounds in a living organism.
Principle: Mice are infected with the rodent malaria parasite Plasmodium berghei. The infected mice are then treated with the test compound, and the progression of the infection (parasitemia) is monitored over several days. The efficacy of the compound is determined by its ability to reduce or clear the parasite load compared to untreated control mice.
Materials:
-
Plasmodium berghei ANKA strain
-
Laboratory mice (e.g., Swiss Webster or C57BL/6)
-
This compound (test compound)
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Vehicle for drug administration (e.g., saline, DMSO/Tween 80 mixture)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection:
-
Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P. berghei-infected red blood cells.
-
-
Treatment:
-
Randomly divide the infected mice into groups: vehicle control, positive control, and this compound treatment groups (at various doses).
-
Administer the treatment (e.g., orally or i.p.) daily for a defined period (e.g., 4-5 days), starting 24-48 hours post-infection.
-
-
Monitoring Parasitemia:
-
Collect a small blood sample from the tail vein of each mouse daily.
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group on each day.
-
Determine the percentage of suppression of parasitemia in the treated groups compared to the vehicle control group.
-
Monitor the survival of the mice in each group.
-
Visualizing Molecular Pathways and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and mechanisms of action associated with this compound and related compounds.
Caption: Mechanism of phytotoxicity via photosynthesis inhibition.
Caption: Hypothesized mechanism of antiplasmodial activity via apicoplast targeting.
Caption: Potential inhibition of the TGF-β/Smad pathway by β-carboline alkaloids.
Conclusion
This compound stands out as a versatile natural product with a compelling profile of biological activities. Its efficacy as a cholinesterase inhibitor, coupled with its potent antiplasmodial and algicidal properties, underscores its potential as a scaffold for the development of new drugs. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate its properties and mechanisms of action. The visualization of its biosynthetic and potential signaling pathways aims to facilitate a deeper understanding of its molecular interactions. As research continues to unravel the full therapeutic potential of this compound, it is poised to remain a subject of significant scientific inquiry and a valuable asset in the quest for novel therapeutic agents.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A. [folia.unifr.ch]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H10ClN2+ | CID 5326150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 10. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The apicoplast: a key target to cure malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of Putative Apicoplast-Targeting Drugs Using a Chemical Supplementation Assay in Cultured Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the apicoplast in malaria | smo [severemalaria.org]
The Biological Role of Nostocarboline in Cyanobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, exhibits a range of potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological role, focusing on its function in cyanobacteria. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows. Evidence strongly suggests that this compound's primary role in its producing organism is allelopathic, serving as a chemical defense mechanism to inhibit the growth of competing photosynthetic microorganisms. This is achieved through the disruption of photosynthetic electron flow. Beyond its ecological significance, this compound has garnered interest for its potential as a lead compound in drug development due to its inhibitory effects on various enzymes.
Biological Role in Cyanobacteria: An Allelopathic Agent
This compound's primary biological function within the aquatic ecosystem appears to be that of an allelochemical. It is produced by Nostoc 78-12A and released into the environment to suppress the growth of competing cyanobacteria and green algae. This provides the producing organism with a competitive advantage for resources such as light and nutrients.
The allelopathic nature of this compound is supported by findings that the producing strain, Nostoc 78-12A, exhibits a higher tolerance to the compound than other tested cyanobacterial species[1]. The mode of action for its potent algicidal activity is the inhibition of photosynthesis, a fundamental process for its competitors. Specifically, this compound has been shown to cause a decrease in photosynthesis that precedes cell death, indicating its phytotoxic properties[2].
Quantitative Data Summary
The biological activities of this compound have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) reported in the literature.
| Enzyme Inhibition | Target Enzyme | IC50 Value (µM) |
| This compound | Acetylcholinesterase (AChE) | 5.3 |
| Butyrylcholinesterase (BChE) | 13.2 | |
| Trypsin | 2.8 |
| Algicidal Activity | Target Organism | MIC Value (nM) |
| This compound & Derivatives | Microcystis aeruginosa PCC 7806 | ≥100 |
| Synechococcus PCC 6911 | ≥100 | |
| Kirchneriella contorta SAG 11.81 | ≥100 |
Postulated Biosynthetic Pathway
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible route has been postulated. The biosynthesis is thought to start from L-tryptophan and involves a Pictet-Spengler reaction, followed by chlorination and N-methylation.
Mechanism of Action: Inhibition of Photosynthesis
This compound's algicidal activity stems from its ability to inhibit photosynthesis in target organisms. The primary target appears to be Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. By disrupting the electron flow at PSII, this compound effectively halts the production of energy and reducing power (ATP and NADPH) necessary for carbon fixation and growth, ultimately leading to cell death.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
This compound (or other inhibitor) solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well plate, add 25 µL of phosphate buffer.
-
Add 25 µL of the this compound solution at various concentrations to the test wells. For control wells (100% enzyme activity), add 25 µL of buffer.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 125 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trypsin Inhibition Assay
This assay determines the ability of an inhibitor to block the enzymatic activity of trypsin. The activity of trypsin is measured by its ability to hydrolyze a substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), which results in an increase in absorbance at 253 nm.
Materials:
-
Trypsin solution
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate solution
-
Phosphate buffer (pH 7.6)
-
This compound (or other inhibitor) solutions of varying concentrations
-
Spectrophotometer with a cuvette holder thermostated at 25°C
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the trypsin solution.
-
In a separate tube, pre-incubate the trypsin solution with various concentrations of this compound for a set period (e.g., 10 minutes) at 25°C. A control reaction without the inhibitor should also be prepared.
-
To a cuvette, add the BAEE substrate solution and the pre-incubated enzyme-inhibitor mixture (or the enzyme-only control).
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 253 nm for several minutes.
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value from the dose-response curve.
Directed Biosynthesis of this compound Derivatives
This experimental workflow is used to probe the flexibility of the biosynthetic enzymes and to produce novel derivatives of this compound by feeding precursor analogues to the producing cyanobacterium, Nostoc 78-12A.
Future Directions and Drug Development Potential
The multifaceted biological activities of this compound make it an intriguing candidate for further research and development. Its potent inhibition of acetylcholinesterase suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease. Furthermore, its activity against trypsin, a serine protease, opens avenues for exploring its potential as an anti-inflammatory or anticancer agent.
The elucidation of the complete biosynthetic gene cluster for this compound will be a crucial next step. This will not only provide a deeper understanding of its formation in Nostoc but also open up possibilities for metabolic engineering and heterologous expression to produce this compound and its derivatives in higher quantities and with greater efficiency. The development of synthetic derivatives based on the this compound scaffold could also lead to compounds with enhanced potency and selectivity for various therapeutic targets.
References
A Technical Guide to the Spectroscopic Data of Nostocarboline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nostocarboline, a quaternary β-carboline alkaloid of significant interest due to its biological activities. The information is compiled to assist in the identification, characterization, and further development of this potent cholinesterase inhibitor.
Introduction
This compound is a natural product isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] Its structure was elucidated using two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques.[1][2] this compound has garnered attention in the scientific community for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2] This guide presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols relevant to its characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While the primary literature confirms the use of 2D-NMR for structure elucidation, specific quantitative data from these experiments are not fully available in publicly accessible domains. Researchers are advised to consult the primary publication for complete datasets.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5. |
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | Value can be calculated from the molecular formula | Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5. |
| Molecular Formula: C₁₂H₁₀ClN₂⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used in the isolation and characterization of this compound and similar natural products.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of novel compounds. For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed.
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra are acquired to determine the number and chemical environment of protons.
-
¹³C NMR spectra, often with proton decoupling, are acquired to identify the number of unique carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry.
-
3.2. High-Resolution Mass Spectrometry (HR-MS)
HR-MS is critical for determining the elemental composition of a molecule with high accuracy.
-
Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used. ESI is well-suited for analyzing quaternary alkaloids like this compound.
-
Data Acquisition:
-
The sample is introduced into the ESI source, where it is ionized.
-
The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.
-
The instrument is operated in positive ion mode to detect the cationic this compound molecule.
-
The high-resolution data allows for the calculation of the elemental formula, confirming the molecular formula.
-
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for the discovery and characterization of a bioactive natural product like this compound.
Caption: Workflow from Isolation to Bioactivity Assessment.
The diagram below illustrates the logical relationship in the primary biological activity of this compound.
Caption: Inhibition of Butyrylcholinesterase by this compound.
References
Nostocarboline: A Quaternary β-Carboline Alkaloid with Diverse Bioactivities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nostocarboline is a naturally occurring quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] As a member of the β-carboline family, it possesses a tricyclic pyrido[3,4-b]indole core structure. The permanent positive charge resulting from the quaternization of the pyridinic nitrogen imparts unique physicochemical properties and contributes to its diverse biological activities. This document provides a comprehensive technical overview of this compound, including its biological activities supported by quantitative data, detailed experimental protocols for its isolation, synthesis, and bioactivity assessment, and visualizations of its biosynthetic and signaling pathways.
Introduction
β-carboline alkaloids are a prominent class of indole alkaloids with a wide range of pharmacological effects.[3][4] this compound, a chlorinated and N-methylated quaternary derivative, has emerged as a compound of significant interest due to its potent inhibitory effects on various enzymes and its promising antiparasitic and algicidal properties.[2][5][6] Its unique structure and broad bioactivity profile make it a valuable lead compound for the development of novel therapeutics and agrochemicals.
Physicochemical Properties
-
Chemical Name: 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium[7]
-
Molecular Formula: C₁₂H₁₀ClN₂⁺[7]
-
Molecular Weight: 217.67 g/mol [7]
-
Structure: this compound features a β-carboline core with a chlorine atom at the C-6 position and a methyl group at the N-2 position, resulting in a quaternary ammonium cation.[2][7]
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with significant inhibitory action against several enzymes and potent effects on various organisms. The following table summarizes the key quantitative data reported in the literature.
| Target/Activity | Test System/Organism | Parameter | Value | Reference |
| Butyrylcholinesterase (BChE) Inhibition | Horse Serum BChE | IC₅₀ | 13.2 µM | [2][8][9] |
| Acetylcholinesterase (AChE) Inhibition | Not Specified | IC₅₀ | 5.3 µM | [6] |
| Trypsin Inhibition | Bovine Pancreatic Trypsin | IC₅₀ | 2.8 µM | [6] |
| Antiplasmodial Activity | Plasmodium falciparum K1 strain | IC₅₀ | 0.19 µM (194 nM) | [10] |
| Algicidal Activity | Microcystis aeruginosa PCC 7806 | Growth Inhibition | > 1 µM | [5] |
| Cytotoxicity | Rat Myoblasts (L6 cells) | CC₅₀ | 121 µM | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is required to kill 50% of cells in vitro.
Experimental Protocols
Isolation of this compound from Nostoc 78-12A
This protocol is a generalized procedure based on available literature.
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
-
Extraction:
-
Harvest the frozen wet biomass of Nostoc 78-12A.
-
Perform an extraction using aqueous methanol.
-
Evaporate the solvent to obtain a dry extract.[8]
-
-
Purification:
Total Synthesis of this compound
The total synthesis of this compound is achieved from the starting material norharmane.
Synthetic Pathway of this compound
Caption: Total synthesis pathway of this compound.
-
Chlorination: Norharmane is chlorinated at the C-6 position.[2]
-
Methylation: The resulting 6-chloronorharmane is then methylated at the N-2 position to yield this compound.[2]
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibition assay.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), in the buffer.
-
Prepare a solution of the respective cholinesterase enzyme in the buffer.
-
Prepare serial dilutions of this compound in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the enzyme solution, and the this compound solution (or buffer for control).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trypsin Inhibition Assay
This protocol uses Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) as a chromogenic substrate for trypsin.
-
Reagent Preparation:
-
Prepare a Tris buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂).
-
Prepare a stock solution of trypsin in dilute HCl and then dilute to a working concentration in the Tris buffer.
-
Prepare a stock solution of BAPNA in DMSO and then dilute to a working concentration in the Tris buffer.
-
Prepare serial dilutions of this compound in the Tris buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the Tris buffer, the trypsin solution, and the this compound solution (or buffer for control).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the BAPNA solution to each well.
-
Incubate the plate at 37°C for a further defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding acetic acid (e.g., 30% v/v).
-
Measure the absorbance at 410 nm.
-
-
Data Analysis:
-
Calculate the percentage of trypsin inhibition for each this compound concentration.
-
Determine the IC₅₀ value as described for the cholinesterase assay.
-
Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture:
-
Maintain asynchronous or synchronized cultures of P. falciparum (e.g., K1 strain) in human erythrocytes in a suitable culture medium.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Add the parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Include positive (parasitized cells without drug) and negative (uninfected red blood cells) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value.
-
Signaling and Biosynthetic Pathways
Postulated Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to start from the amino acid tryptophan.
Caption: Postulated biosynthetic pathway of this compound.
The pathway likely involves a Pictet-Spengler reaction of a tryptophan derivative, followed by decarboxylation and oxidation to form the β-carboline core (norharmane). Subsequent enzymatic chlorination at the C-6 position and N-methylation at the N-2 position yield this compound.
Mechanism of Cholinesterase Inhibition
This compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in enhanced cholinergic signaling.
Caption: Cholinergic signaling and its inhibition by this compound.
In a normal cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to acetylcholine receptors on the postsynaptic neuron, triggering a signal. Acetylcholinesterase in the synaptic cleft rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. This compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, resulting in overstimulation of the acetylcholine receptors.
Phytotoxic Mechanism of Action
This compound exhibits phytotoxic and algicidal activity by inhibiting photosynthesis.[5] This is achieved through the disruption of the photosynthetic electron transport chain.
Caption: Inhibition of photosynthetic electron transport by this compound.
This compound is suggested to inhibit the photosynthetic electron transport chain, likely at the level of Photosystem II (PSII).[5] By blocking the flow of electrons, it disrupts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to a decrease in photosynthesis and cell death in photoautotrophic organisms.
Conclusion
This compound is a quaternary β-carboline alkaloid with a compelling profile of biological activities. Its potent inhibition of cholinesterases makes it a promising lead for the development of drugs for neurodegenerative diseases like Alzheimer's. Furthermore, its antiplasmodial, phytotoxic, and algicidal properties highlight its potential in the development of new antimalarial agents and environmentally friendly herbicides. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this fascinating natural product.
References
- 1. scielo.br [scielo.br]
- 2. [PDF] Whole-cell SYBR Green I assay for antimalarial activity assessment | Semantic Scholar [semanticscholar.org]
- 3. iddo.org [iddo.org]
- 4. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Potential Therapeutic Targets of Nostocarboline: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has emerged as a promising lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2] Its primary established activities include potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic hypothesis of memory impairment.[1][3] Furthermore, this compound has demonstrated inhibitory effects against the serine protease trypsin.[3] This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, including detailed experimental protocols for key assays, quantitative data on its inhibitory activities, and visualizations of relevant signaling pathways and experimental workflows.
Core Therapeutic Targets and Mechanisms of Action
This compound's therapeutic potential is currently understood through its interaction with several key enzymes. The primary targets identified to date are acetylcholinesterase, butyrylcholinesterase, and trypsin.
Cholinesterase Inhibition: A Cornerstone for Alzheimer's Therapy
A central strategy in the symptomatic treatment of Alzheimer's disease is the potentiation of cholinergic neurotransmission through the inhibition of cholinesterases.[1] this compound has been shown to be a potent inhibitor of both AChE and BChE.[1][3]
-
Acetylcholinesterase (AChE): This enzyme is primarily responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE increases the availability of acetylcholine, thereby enhancing cholinergic signaling, which is crucial for cognitive functions like memory and learning.
-
Butyrylcholinesterase (BChE): While AChE is the primary cholinesterase in the healthy brain, BChE activity increases in the brains of Alzheimer's patients and is associated with amyloid plaques.[1] Therefore, inhibition of BChE is also a valuable therapeutic strategy.
This compound's inhibitory concentrations are comparable to those of galanthamine, an approved drug for the treatment of Alzheimer's disease.[1][2]
Trypsin Inhibition: Exploring Anti-inflammatory and Other Roles
This compound is also a potent inhibitor of trypsin, a serine protease involved in digestion and various physiological and pathological processes.[3] While the direct therapeutic implication of trypsin inhibition by this compound in a neurological context is less clear, serine protease inhibitors are known to have anti-inflammatory and other biological activities that could be relevant.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against its known targets has been quantified using half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Source | IC50 (µM) | Reference |
| Butyrylcholinesterase (BChE) | Equine Serum | 13.2 | [1] |
| Acetylcholinesterase (AChE) | Electric Eel | 5.3 | [3] |
| Trypsin | Bovine Pancreas | 2.8 | [3] |
Potential and Hypothetical Therapeutic Targets
Based on its β-carboline structure and the pathophysiology of neurodegenerative diseases, several other potential therapeutic targets for this compound can be hypothesized.
Monoamine Oxidase (MAO) Inhibition
β-carboline alkaloids are a well-known class of monoamine oxidase inhibitors (MAOIs).[3][4][5] MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO-A and MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease. Given that this compound is a β-carboline, it is a strong candidate for being an MAO inhibitor.
Inhibition of Beta-Secretase 1 (BACE1)
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.[6] The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease. Inhibition of BACE1 is therefore a major therapeutic target for disease modification. While there is no direct evidence of this compound's effect on BACE1, the search for novel BACE1 inhibitors from natural sources is an active area of research.
Modulation of Amyloid-Beta (Aβ) Aggregation
The aggregation of Aβ peptides into toxic oligomers and plaques is a hallmark of Alzheimer's disease.[4] Small molecules that can inhibit or modulate this aggregation process are considered potential therapeutic agents. Some β-carboline alkaloids have been shown to interfere with the aggregation of amyloidogenic proteins.[4] Therefore, it is plausible that this compound could exert neuroprotective effects by directly interacting with Aβ and preventing its aggregation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activities.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring cholinesterase activity and inhibition.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
DTNB solution
-
AChE (from electric eel) or BChE (from equine serum) solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add various concentrations of this compound to the test wells and a solvent control to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Trypsin Inhibition Assay
This assay measures the ability of an inhibitor to block the proteolytic activity of trypsin.
-
Principle: Trypsin hydrolyzes a synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, a yellow product that can be measured at 410 nm.
-
Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Trypsin (from bovine pancreas) solution
-
L-BAPNA solution
-
This compound (dissolved in a suitable solvent)
-
-
Procedure:
-
In a 96-well microplate, add Tris-HCl buffer and the trypsin solution.
-
Add various concentrations of this compound to the test wells and a solvent control to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the L-BAPNA substrate.
-
Measure the absorbance at 410 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound presents a compelling profile as a lead compound for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. Its established dual inhibition of AChE and BChE provides a strong rationale for its potential to alleviate cognitive symptoms. The additional inhibitory activity against trypsin suggests broader biological effects that warrant further investigation.
The hypothetical targets—MAO, BACE1, and Aβ aggregation—represent exciting avenues for future research. Investigating the effects of this compound on these targets could reveal novel mechanisms of action and expand its therapeutic potential beyond symptomatic treatment to disease modification. Further studies, including detailed kinetic analyses, in vivo efficacy in animal models of neurodegeneration, and structure-activity relationship (SAR) studies of this compound analogs, are crucial next steps in realizing the full therapeutic promise of this unique natural product.
References
- 1. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. β-Carboline Alkaloids Resist the Aggregation and Cytotoxicity of Human Islet Amyloid Polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 6. Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Review of Nostocarboline literature for new researchers
An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Novel β-Carboline Alkaloid
Abstract
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has emerged as a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the existing literature on this compound, catering to researchers, scientists, and professionals in drug development. The document details its synthesis, summarizes its diverse biological activities through clearly structured tables, and, where available, outlines experimental protocols. Furthermore, this guide presents diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to provide a roadmap for future research.
Introduction
This compound (6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium) is a naturally occurring β-carboline that has garnered attention for its potent biological activities.[1][2] Initially isolated from Nostoc 78-12A, this compound has been the subject of synthetic and biological investigations.[1] Its unique structure and promising inhibitory activities against various enzymes and disease models make it a compelling lead compound for the development of new therapeutic agents. This guide aims to consolidate the current knowledge on this compound to serve as a foundational resource for new researchers in the field.
Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a reliable method for obtaining the compound for further biological evaluation.[1][2] The synthesis commences from the readily available β-carboline, norharmane.
Synthetic Pathway
The synthesis involves a two-step process:
-
Chlorination of Norharmane: The first step is the chlorination of the norharmane backbone at the C-6 position.
-
N-methylation: The second step involves the methylation of the pyridinic nitrogen to yield the quaternary ammonium salt, this compound.[1]
Experimental Protocol: N-methylation of 6-Cl-Norharmane
A detailed protocol for the final methylation step has been described in the literature.[2]
-
Materials: 6-Cl-Norharmane, Isopropanol (i-PrOH), Methyl iodide (MeI), Methanol (MeOH).
-
Procedure:
-
Dissolve 6-Cl-Norharmane (70.0 mg, 0.35 mmol) in i-PrOH (2 mL).
-
Add MeI (45 µL, 0.7 mmol, 2 equivalents) to the solution at room temperature.
-
Heat the resulting suspension to reflux for 4 hours.
-
Cool the yellow suspension to room temperature and filter.
-
Wash the filtrate with i-PrOH and dry under high vacuum.
-
Recrystallize the product from MeOH-i-PrOH to yield this compound iodide (113 mg, 0.33 mmol, 94% yield).[2]
-
Note: A detailed experimental protocol for the chlorination of norharmane to 6-Cl-norharmane is not explicitly available in the reviewed literature and would require further investigation or development.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, with the most prominent being its role as a cholinesterase inhibitor. It has also shown potential as an antimalarial, antitubercular, and algicidal agent.
Cholinesterase Inhibition
This compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[1][3] The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | 5.3 | Non-competitive | [3] |
| Butyrylcholinesterase (BChE) | 13.2 | Not specified | [1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE is typically determined using a modified Ellman's method.
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Materials: Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATCI), DTNB, Phosphate buffer (pH 8.0), this compound (test compound), Microplate reader.
-
Procedure (General Outline):
-
Prepare solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution at various concentrations.
-
Add the AChE solution to initiate a pre-incubation period.
-
Start the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
-
The IC50 value is determined from the dose-response curve.
-
Antiparasitic and Antitubercular Activities
This compound and its derivatives have been evaluated for their in vitro activity against a range of parasites and Mycobacterium tuberculosis.
Table 2: Antiparasitic and Antitubercular Activities of this compound and its Derivatives
| Organism | Compound | Activity | Reference |
| Plasmodium falciparum (K1 strain) | This compound | IC50: 0.19 µM | [4] |
| Trypanosoma brucei rhodesiense | This compound derivatives | Low micromolar IC50 | [5] |
| Leishmania donovani | This compound derivatives | Submicromolar IC50 | [5] |
| Mycobacterium tuberculosis (H37Rv) | This compound dimer | MIC99: 2.5 µg/ml | [6] |
Anticancer Activity: A Potential Avenue for Research
While the anticancer activity of this compound itself has not been extensively studied, the broader class of β-carboline alkaloids has shown significant promise in this area. For instance, noscapine, a related alkaloid, is known to induce apoptosis in cancer cells by targeting microtubule dynamics and modulating key signaling pathways.[7][8]
Potential Mechanisms of Action (based on related β-carbolines):
-
Induction of Apoptosis: β-carbolines can trigger programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[8]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G2/M phase, by disrupting the normal function of microtubules.
-
Modulation of Signaling Pathways: The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, has been identified as a target for some β-carboline alkaloids.[7]
Further research is needed to specifically investigate the anticancer effects of this compound and to elucidate its mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Procedure (General Outline):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.
-
Signaling Pathways
The specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, based on the known activities of other β-carboline alkaloids, particularly in the context of cancer, we can postulate potential pathways that may be affected.
Future Directions and Conclusion
This compound presents itself as a promising scaffold for the development of novel therapeutic agents. Its potent cholinesterase inhibitory activity warrants further investigation for its potential in treating neurodegenerative diseases. The preliminary data on its antiparasitic and antitubercular activities also suggest that it could be a lead for new anti-infective drugs.
The most significant gap in the current literature is the lack of comprehensive studies on its anticancer activity and the underlying molecular mechanisms. Future research should focus on:
-
Screening this compound against a diverse panel of human cancer cell lines to determine its cytotoxic profile.
-
Elucidating the specific signaling pathways modulated by this compound in cancer cells.
-
Investigating its effects on the cell cycle and apoptosis in detail.
-
Optimizing the synthetic route to allow for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
References
- 1. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noscapine induces mitochondria-mediated apoptosis in human colon cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Nostocarboline from Norharmane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the total synthesis of Nostocarboline, a potent butyrylcholinesterase (BChE) inhibitor, starting from the readily available β-carboline, norharmane. The synthesis, as established in the literature, proceeds through a two-step sequence involving regioselective chlorination followed by N-methylation.[1][2][3][4] This synthetic route provides a reliable method for accessing this compound for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3]
Synthetic Pathway Overview
The total synthesis of this compound from norharmane is achieved in two key steps:
-
Chlorination of Norharmane: Norharmane is first chlorinated at the C-6 position to yield 6-Cl-norharmane.
-
N-Methylation of 6-Cl-Norharmane: The intermediate, 6-Cl-norharmane, is then methylated at the N-2 position to afford this compound iodide.
Experimental Protocols
Step 1: Synthesis of 6-Cl-Norharmane
This protocol is a modification of a procedure by Nakano et al. (2000) as cited in the synthesis of this compound.[5]
Materials:
-
Norharmane
-
Ethanol (EtOH)
-
Acetic acid
-
Sodium hypochlorite (NaOCl) solution (commercial grade, e.g., Javel water)
-
Ethyl acetate (EtOAc)
-
Sodium bisulfite (NaHSO₃) solution (7.5% v/v)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve norharmane (600 mg, 3.6 mmol) in a mixture of ethanol (22 mL) and acetic acid (12 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaOCl solution dropwise over 20 minutes with continuous stirring.
-
Stir the reaction mixture at 0 °C for an additional 20 minutes.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
Upon completion, dilute the resulting suspension with ethyl acetate (200 mL).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers and wash them twice with a 7.5% (v/v) sodium bisulfite solution and once with water.
-
Make the combined aqueous layers basic by the addition of sodium bicarbonate.
-
Extract the basified aqueous layer three times with ethyl acetate.
-
Combine these final organic extracts and dry over magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to yield 6-Cl-norharmane as an off-white solid.[5]
Step 2: Synthesis of this compound Iodide
Materials:
-
6-Cl-Norharmane
-
Isopropanol (i-PrOH)
-
Methyl iodide (MeI)
-
Methanol (MeOH)
Procedure:
-
Dissolve 6-Cl-norharmane (70.0 mg, 0.35 mmol) in isopropanol (2 mL).
-
Add methyl iodide (45 µL, 0.7 mmol, 2 equivalents) to the solution at room temperature.
-
Heat the resulting suspension to reflux for 4 hours.
-
After the reaction is complete, cool the yellow suspension to room temperature.
-
Filter the suspension to collect the solid product.
-
Wash the filtered solid with isopropanol.
-
Dry the product under high vacuum.
-
Recrystallize the crude product from a methanol-isopropanol mixture to yield this compound iodide as a pure compound.[3]
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) |
| 1. Chlorination | Norharmane | 6-Cl-Norharmane | 168.19 | 3.6 | 57 |
| 2. N-Methylation | 6-Cl-Norharmane | This compound Iodide | 202.64 | 0.35 | 94 |
Visualized Experimental Workflow and Synthetic Pathway
Caption: Workflow for the total synthesis of this compound from norharmane.
Caption: Chemical structures in the synthetic pathway to this compound.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Protocol for the Isolation of Nostocarboline from Nostoc 78-12A: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and proposed protocol for the isolation of Nostocarboline, a potent butyrylcholinesterase inhibitor, from the freshwater cyanobacterium Nostoc 78-12A. While the precise, step-by-step experimental details from the primary literature describing the initial isolation were not available in the public domain at the time of this writing, this protocol has been constructed based on established methods in natural product chemistry and available data from related studies.
Introduction
This compound is a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] Its structure was elucidated using 2D-NMR spectroscopy and confirmed through total synthesis.[1][2][3] The compound has garnered significant interest due to its potent and selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3] This makes this compound a promising lead compound for the development of novel neuroprotective agents. Additionally, this compound and its derivatives have demonstrated algicidal and antiplasmodial activities.[4][5]
Data Presentation
The following table summarizes the available quantitative data related to this compound and its derivatives. It is important to note that the yield for the direct isolation of this compound from Nostoc 78-12A cultures has not been reported in the reviewed literature. The provided yield data pertains to derivatives obtained through precursor-directed biosynthesis.
| Compound | Source/Method | Yield | IC₅₀ (BChE) | Reference |
| This compound | Isolated from Nostoc 78-12A | Not Reported | 13.2 µM | [1][2] |
| Fluorinated/Methylated this compound Derivatives | Precursor-directed biosynthesis in Nostoc 78-12A | Up to 1.2 mg/L | Not Reported | [5] |
Experimental Protocols
This section outlines the recommended protocols for the cultivation of Nostoc 78-12A and a proposed methodology for the extraction and purification of this compound.
Cultivation of Nostoc 78-12A
A generalized protocol for the cultivation of Nostoc species is provided below, which can be adapted for Nostoc 78-12A. Optimal conditions for maximizing this compound production may require further specific optimization.
Materials:
-
Nostoc 78-12A starter culture
-
BG-11 medium or other suitable cyanobacterial growth medium
-
Autoclaved culture vessels (e.g., Erlenmeyer flasks, photobioreactors)
-
Light source (cool white fluorescent or LED)
-
Incubator or temperature-controlled room
-
Air supply with sterile filter (optional, for larger cultures)
Procedure:
-
Medium Preparation: Prepare BG-11 medium according to the standard formulation. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically inoculate the sterile BG-11 medium with the Nostoc 78-12A starter culture. A typical starting density would be in the range of 0.1-0.5 g/L (wet weight).
-
Incubation: Incubate the cultures at a constant temperature of 20-25°C.
-
Illumination: Provide a continuous light source with an intensity of 20-50 µmol photons m⁻² s⁻¹. A photoperiod of 12:12 or 16:8 (light:dark) can also be employed.
-
Aeration (Optional): For larger culture volumes, gentle aeration with filtered air can be supplied to ensure adequate gas exchange and prevent cell settling.
-
Harvesting: After a suitable growth period (typically 2-4 weeks, or until stationary phase is reached), harvest the cyanobacterial biomass by centrifugation or filtration.
-
Drying: The harvested biomass should be freeze-dried (lyophilized) to preserve the integrity of the secondary metabolites. The dried biomass can then be stored at -20°C until extraction.
Proposed Protocol for this compound Isolation
This proposed protocol is based on standard techniques for the isolation of alkaloids from cyanobacteria.
Materials:
-
Lyophilized Nostoc 78-12A biomass
-
Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc), n-Hexane, Water (H₂O)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: a. Suspend the lyophilized biomass in a mixture of MeOH and CH₂Cl₂ (1:1 v/v). b. Sonicate the suspension for 15-20 minutes to disrupt the cells. c. Stir the mixture at room temperature for 2-4 hours. d. Separate the biomass from the solvent by centrifugation or filtration. e. Repeat the extraction process two more times with fresh solvent. f. Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: a. Resuspend the crude extract in a mixture of EtOAc and H₂O. b. Transfer the mixture to a separatory funnel and shake vigorously. c. Allow the layers to separate and collect the organic (EtOAc) and aqueous layers. d. Repeat the extraction of the aqueous layer with EtOAc two more times. e. Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate and evaporate to yield the EtOAc fraction. f. The aqueous layer can also be retained and tested for the presence of the quaternary alkaloid.
-
Preliminary Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with MeOH followed by H₂O. b. Load the EtOAc fraction (redissolved in a small volume of MeOH) onto the cartridge. c. Wash the cartridge with a stepwise gradient of decreasingly polar solvents (e.g., 100% H₂O, 25% MeOH in H₂O, 50% MeOH in H₂O, 75% MeOH in H₂O, 100% MeOH). d. Collect the fractions and analyze for the presence of this compound using techniques such as thin-layer chromatography (TLC) or LC-MS.
-
Silica Gel Column Chromatography: a. The fraction(s) containing this compound can be further purified by silica gel column chromatography. b. Pack a column with silica gel and equilibrate with a non-polar solvent such as n-hexane. c. Load the sample onto the column and elute with a gradient of increasing polarity, for example, a gradient of EtOAc in n-hexane. d. Collect fractions and monitor the separation by TLC.
-
High-Performance Liquid Chromatography (HPLC) Purification: a. The final purification step should be performed using a preparative or semi-preparative HPLC system. b. A C18 column is typically suitable for this type of compound. c. Elute with an isocratic or gradient system of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape). d. Monitor the elution at a suitable wavelength (e.g., based on the UV-Vis spectrum of this compound) and collect the peak corresponding to the target compound. e. Evaporate the solvent to obtain pure this compound.
Visualizations
Proposed Workflow for this compound Isolation
Caption: Proposed experimental workflow for the isolation of this compound.
Biosynthetic Origin of this compound
Caption: Simplified proposed biosynthetic pathway of this compound.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A. | Semantic Scholar [semanticscholar.org]
- 3. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: In Vitro Assay for Nostocarboline Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of Nostocarboline's inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The protocols outlined below are based on the widely used Ellman's method, a rapid, simple, and cost-effective spectrophotometric assay.[1][2]
This compound, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has demonstrated potent inhibitory effects on both AChE and BChE.[3][4][5] Understanding its interaction with these key enzymes in the cholinergic system is crucial for its potential development as a therapeutic agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[4][6][7]
Quantitative Data Summary
The inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase has been quantified, with the following IC50 values reported in the literature.
| Enzyme | IC50 Value (µM) | Source Organism of this compound |
| Acetylcholinesterase (AChE) | 5.3 | Nostoc 78-12A[3][5] |
| Butyrylcholinesterase (BChE) | 13.2 | Nostoc 78-12A[3][4][6] |
Mechanism of Inhibition
Kinetic studies have indicated that this compound's inhibition of acetylcholinesterase includes a non-competitive component.[3][5] This suggests that this compound may not directly compete with the substrate for binding to the active site of the enzyme.
Experimental Protocols
The following protocol is a detailed methodology for determining the cholinesterase inhibitory activity of this compound using the Ellman's assay. This colorimetric method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the thiocholine substrate produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[8][9]
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound (of known purity)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Methanol or DMSO (for dissolving this compound)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (1.5 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
Substrate Solutions (1.5 mM):
-
ATCI Solution: Dissolve acetylthiocholine iodide in deionized water.
-
BTCI Solution: Dissolve butyrylthiocholine iodide in deionized water.
-
-
Enzyme Solutions:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 15 minutes. A typical starting concentration is 0.025 U/mL in the final reaction mixture.
-
BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration should be optimized similarly to AChE.
-
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol or DMSO. From this stock, prepare a series of dilutions to determine the IC50 value.
Assay Procedure
The following procedure should be performed in a 96-well microplate.
-
Add Reagents to Wells: To each well of a 96-well microplate, add the following in the specified order:
-
25 µL of the this compound solution at various concentrations (or solvent for the control).
-
25 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE).
-
125 µL of the DTNB solution.
-
Mix the contents of the wells gently.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate Reaction: Add 25 µL of the respective enzyme solution (AChE or BChE) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 15-20 minutes). The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
The percentage of inhibition can be calculated using the following formula:
where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
Caption: Cholinergic neurotransmission and the inhibitory action of this compound on AChE.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Step-by-step workflow for the in vitro cholinesterase inhibition assay.
References
- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Nostocarboline Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has demonstrated a range of biological activities, including potent butyrylcholinesterase inhibition and cytotoxicity against various cancer cell lines.[1][2] These properties make it a compound of interest for further investigation in drug discovery, particularly in the context of oncology. This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxic effects of this compound. The described assays—MTT, LDH, and Caspase-3 activity—offer a multi-parametric approach to evaluating cell viability, membrane integrity, and apoptosis induction.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for the structured presentation of quantitative data obtained from the described cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3 Activity Assay
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[7][8]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for each condition.
-
Controls: Prepare the following controls on each plate:[8]
-
No-Cell Control: Wells with culture medium only (for background).
-
Vehicle-Only Cells Control: Wells with untreated cells.
-
Maximum LDH Release Control: Wells with untreated cells, to which lysis buffer (provided in the kit) is added 45 minutes before the end of the incubation period.[9]
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][9] Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.[11][12]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)[11][13]
-
96-well plate (black plate for fluorescent assay)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density that is optimal for apoptosis induction and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, centrifuge the plate and discard the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10-30 minutes.[11][13]
-
Lysate Collection: Centrifuge the plate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[13] Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate.
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase-3 activity.
-
Caspase-3 Reaction: Prepare the reaction solution containing reaction buffer, DTT, and the caspase-3 substrate according to the kit's protocol.[13] Add 50 µL of the reaction solution to each well containing 45 µL of cell lysate. Add 5 µL of the substrate.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][13]
-
Measurement:
Visualization of Workflows and Pathways
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. caspase3 assay [assay-protocol.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. mpbio.com [mpbio.com]
Application Notes and Protocols for the Synthesis of Nostocarboline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocarboline, a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A, has emerged as a significant lead compound in drug discovery.[1][2] Its potent biological activities, most notably the inhibition of cholinesterases, have positioned it as a promising candidate for the development of novel neurochemicals, particularly for neurodegenerative diseases such as Alzheimer's.[1][2] Furthermore, derivatives of this compound have demonstrated a broad spectrum of bioactivity, including antimalarial, antitubercular, and antiplasmodial properties.[3][4] This document provides detailed application notes and experimental protocols for the chemical synthesis and biological evaluation of this compound and its derivatives.
Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several distinct approaches, each offering unique advantages for accessing diverse chemical structures. The primary methods include total chemical synthesis, the synthesis of derivatives and dimers, and precursor-directed biosynthesis.
Total Synthesis of this compound
The inaugural total synthesis of this compound provides a foundational route to the natural product, starting from the readily available β-carboline, norharmane.[1][2][5] This method involves a two-step process of chlorination followed by N-methylation.
Experimental Protocol: Total Synthesis of this compound Iodide
This protocol outlines the synthesis of this compound iodide from 6-Cl-norharmane.
Materials:
-
6-Cl-Norharmane
-
Isopropyl alcohol (i-PrOH)
-
Methyl iodide (MeI)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
High-vacuum drying system
Procedure:
-
Dissolve 6-Cl-norharmane (70.0 mg, 0.35 mmol) in i-PrOH (2 mL) in a round-bottom flask.
-
Add methyl iodide (45 µL, 0.7 mmol, 2 equivalents) to the solution at room temperature.
-
Heat the resulting suspension to reflux and maintain for 4 hours.
-
Cool the yellow suspension to room temperature.
-
Collect the precipitate by filtration.
-
Wash the filtered solid with i-PrOH.
-
Dry the product under high vacuum to yield this compound iodide.[6]
Workflow for the Total Synthesis of this compound
Caption: Total synthesis of this compound from Norharmane.
Synthesis of this compound Derivatives and Dimers
To explore the structure-activity relationship of this compound, various derivatives have been synthesized. These include modifications at the 2-methyl position and the creation of symmetrical dimeric structures.[3]
Experimental Protocol: General Procedure for the Synthesis of this compound Dimers
This protocol describes a general method for the synthesis of this compound dimers by linking two 6-Cl-norharmane units.
Materials:
-
6-Cl-Norharmane
-
Dihaloalkane linker (e.g., 1,n-dibromoalkane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Inert atmosphere (e.g., Argon)
-
Standard glassware for anhydrous reactions
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous DMF in a round-bottom flask.
-
Add a solution of 6-Cl-norharmane in anhydrous DMF dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the dihaloalkane linker to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dimer.
Precursor-Directed Biosynthesis of this compound Derivatives
An innovative approach to generate novel this compound analogs involves precursor-directed biosynthesis.[7][8] By feeding cultures of Nostoc 78-12A with substituted tryptophan derivatives or other precursors, the biosynthetic machinery of the cyanobacterium can be harnessed to produce new, halogenated or methylated this compound derivatives.[7][8]
Experimental Protocol: Precursor-Directed Biosynthesis
This protocol provides a general framework for the precursor-directed biosynthesis of this compound derivatives.
Materials:
-
Axenic culture of Nostoc 78-12A
-
Appropriate growth medium (e.g., BG-11)
-
Precursor compound (e.g., 5-fluorotryptophan, 6-bromonorharmane)
-
Sterile culture flasks
-
Incubator with light and temperature control
-
Extraction solvents (e.g., methanol, acetonitrile)
-
HPLC for purification and analysis
Procedure:
-
Cultivate Nostoc 78-12A in the appropriate growth medium under controlled light and temperature conditions.
-
Introduce a sterile solution of the precursor compound to the cyanobacterial culture at a specific growth phase.
-
Continue the incubation for a defined period to allow for the uptake and incorporation of the precursor.
-
Harvest the cyanobacterial biomass by centrifugation or filtration.
-
Extract the biomass with a suitable solvent mixture (e.g., methanol/water).
-
Partially purify the extract by solid-phase extraction.
-
Isolate and purify the novel this compound derivative using preparative HPLC.
-
Characterize the structure of the new derivative using spectroscopic methods (NMR, MS).
Workflow for Precursor-Directed Biosynthesis
Caption: Precursor-directed biosynthesis workflow.
Biological Activity and Assay Protocols
This compound and its derivatives are potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). Their inhibitory activity can be quantified using a colorimetric assay based on Ellman's reagent.
Signaling Pathway: Cholinesterase Inhibition
Caption: Mechanism of cholinesterase inhibition by this compound.
Experimental Protocol: Butyrylcholinesterase Inhibition Assay
This protocol details the determination of BChE inhibitory activity using a 96-well plate colorimetric assay.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound derivative (test compound)
-
Galanthamine (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM solution of BTCI in deionized water.
-
Prepare a 10 mM solution of DTNB in Tris-HCl buffer.
-
Prepare a working solution of BChE (e.g., 0.2 U/mL) in Tris-HCl buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 180 µL Tris-HCl buffer + 20 µL BTCI
-
Control (100% activity): 160 µL Tris-HCl buffer + 20 µL BChE solution + 20 µL solvent
-
Test Compound: 160 µL Tris-HCl buffer + 20 µL BChE solution + 20 µL of the test compound at various concentrations.
-
Reference Inhibitor: 160 µL Tris-HCl buffer + 20 µL BChE solution + 20 µL of the reference inhibitor at various concentrations.
-
-
Pre-incubation: Add 20 µL of DTNB solution to all wells except the blank. Pre-incubate the plate at 37 °C for 5 minutes.
-
Reaction Initiation: Add 20 µL of BTCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data Summary
The following tables summarize the biological activity of this compound and its derivatives.
Table 1: Cholinesterase Inhibitory Activity of this compound and a Related Compound
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | Butyrylcholinesterase (BChE) | 13.2 | [1][2] |
| 2-Methylnorharmane | Butyrylcholinesterase (BChE) | 11.2 | [1][2] |
| This compound | Acetylcholinesterase (AChE) | 5.3 | [9] |
Table 2: In Vitro Activity of this compound Derivatives against P. falciparum and Cytotoxicity
| Compound | Antiplasmodial Activity (IC₅₀, nM) | Cytotoxicity (IC₅₀, µM) | Selectivity Index |
| This compound | 194 | >90 | >460 |
| Dimer 1 | 14 | 36.8 | 2625 |
| Dimer 2 | 21 | 38 | 1810 |
Data adapted from relevant literature describing antimalarial and antiplasmodial activities.
Table 3: Antitubercular Activity of a this compound Dimer
| Compound | Target Organism | MIC₉₉ (µg/mL) |
| Dimer 3 | Mycobacterium tuberculosis H37Rv | 2.5 |
Data adapted from relevant literature describing antitubercular activities.[3]
Conclusion
The synthetic routes and biological assay protocols detailed in these application notes provide a comprehensive resource for researchers engaged in the exploration of this compound chemistry and pharmacology. The versatility of the synthetic methods allows for the generation of a wide array of derivatives, facilitating in-depth structure-activity relationship studies. The potent and diverse biological activities of this compound and its analogs underscore their potential as scaffolds for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimalarial Testing of Nostocarboline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocarboline, a quaternary β-carbolinium alkaloid, has demonstrated significant promise as a potential antimalarial agent. Its potent in vitro activity against various Plasmodium falciparum strains and observed in vivo efficacy in murine models warrant a standardized approach for its evaluation. These application notes provide detailed experimental protocols for the comprehensive assessment of this compound's antimalarial properties, including its efficacy and safety profile. The protocols outlined herein are intended to guide researchers in generating reproducible and comparable data for the preclinical development of this compound.
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of this compound and Related β-Carbolines
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | K1 (Chloroquine-resistant) | Low nanomolar range | Chloroquine | ~0.4 |
| 3D7 (Chloroquine-sensitive) | Potent (specific value not reported) | Chloroquine | ~0.0085 | |
| β-carboline derivative (9a) | 3D7 | < 1 µg/mL | - | - |
| RKL-9 (Chloroquine-resistant) | < 1 µg/mL | - | - | |
| Tetrahydro-β-carboline analog (13) | W2 (Chloroquine-resistant) | 0.51 | Chloroquine | 0.59 |
Table 2: In Vivo Efficacy of this compound in Plasmodium berghei Infected Mice
| Treatment Group | Dosage Regimen | Parasitemia Suppression (%) | Mean Survival Time (Days) |
| This compound | 50 mg/kg (i.p.), 4 days | ~50 | Not Reported |
| Chloroquine (Positive Control) | 20 mg/kg (oral), 4 days | >90 | >20 |
| Vehicle (Negative Control) | - | 0 | 7-10 |
Note: This data is based on initial findings and further dose-response studies are required to determine the ED₅₀.
Table 3: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀ against P. falciparum K1) |
| This compound | L6 (Rat Myoblasts) | >10 (Specific value to be determined) | >2500 (reported for derivatives) |
| Chloroquine | L6 (Rat Myoblasts) | >100 | High |
Note: The high selectivity index for β-carboline derivatives suggests that this compound is likely to have a favorable therapeutic window. Specific CC₅₀ values for this compound should be experimentally determined.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against chloroquine-sensitive and -resistant strains of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, K1, W2)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate
-
Human serum (Albumax II)
-
This compound stock solution (in DMSO)
-
Chloroquine and Artemisinin stock solutions (for positive controls)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 supplemented with 10% human serum and 2% human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization (Optional but Recommended): For stage-specific assays, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation:
-
Dispense 180 µL of complete culture medium into each well of a 96-well plate.
-
Add 20 µL of this compound stock solution to the first well of a row and perform serial dilutions (e.g., 2-fold) across the plate.
-
Prepare separate rows for positive controls (Chloroquine, Artemisinin) and a negative control (vehicle, e.g., DMSO at the same concentration as the test wells).
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.
-
Add 20 µL of this suspension to each well, resulting in a final volume of 200 µL, 0.1% parasitemia, and 1.8% hematocrit.
-
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
Objective: To evaluate the in vivo efficacy of this compound in a murine malaria model (Plasmodium berghei).
Materials:
-
Swiss albino mice (6-8 weeks old)
-
Plasmodium berghei ANKA strain
-
This compound solution/suspension for administration (e.g., in 7% Tween 80 and 3% ethanol)
-
Chloroquine solution (for positive control)
-
Vehicle solution (for negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising P. berghei infection (20-30% parasitemia).
-
Dilute the infected blood in a suitable buffer (e.g., Alsever's solution) to a concentration of 1 x 10⁷ infected red blood cells per 0.2 mL.
-
Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the parasite suspension on Day 0.
-
-
Drug Administration:
-
Randomly divide the mice into experimental groups (n=5-6 per group): Vehicle control, positive control (Chloroquine), and this compound treatment groups (at least 3 dose levels, e.g., 25, 50, 100 mg/kg).
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasitemia suppression for each treatment group relative to the vehicle control group using the formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100
-
Monitor the mice for mean survival time.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, L6, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression model. The Selectivity Index (SI) can then be calculated as SI = CC₅₀ / IC₅₀.
Visualizations
Experimental Workflow for this compound Antimalarial Testing
Caption: Workflow for the preclinical evaluation of this compound's antimalarial activity.
Putative Signaling Pathway Inhibition by this compound in P. falciparum
Application Notes and Protocols: Nostocarboline as a Selective Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has emerged as a compound of interest in neurodegenerative disease research.[1][2][3][4] Primarily, it functions as a potent inhibitor of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This document provides detailed application notes and protocols for utilizing this compound as a research tool, with a focus on its activity as a butyrylcholinesterase (BChE) inhibitor. In the context of Alzheimer's disease, BChE activity is known to increase as the disease progresses, while acetylcholinesterase (AChE) levels decline.[1][3] This makes selective BChE inhibitors like this compound valuable for studying the cholinergic hypothesis of Alzheimer's and for the development of novel therapeutic strategies.
Data Presentation
The inhibitory activity of this compound against both BChE and AChE has been quantified, allowing for an assessment of its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below. The selectivity index, calculated as the ratio of IC50 (AChE) to IC50 (BChE), provides a measure of the compound's preference for BChE.
| Enzyme | Substrate | This compound IC50 (µM) | Selectivity Index (AChE/BChE) | Reference Compound (Galanthamine) IC50 (µM) |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 13.2 | 0.40 | Comparable to this compound |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 5.3 | Comparable to this compound |
Note: A selectivity index less than 1 indicates a preference for AChE over BChE. While potent, this compound is not highly selective for BChE.
Experimental Protocols
Determination of BChE Inhibitory Activity using Ellman's Assay
This protocol outlines the measurement of BChE activity and its inhibition by this compound using a modified Ellman's method in a 96-well plate format.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve BTCI in the phosphate buffer to a final concentration of 10 mM.
-
Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over 5-10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup (per well):
-
Add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).
-
Add 20 µL of the this compound solution at various concentrations (or buffer for the control).
-
Add 20 µL of the BChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the BTCI substrate solution to each well to start the reaction.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis of BChE Inhibition (Determination of Ki)
This protocol describes how to determine the inhibition constant (Ki) and the mode of inhibition of this compound, which has been reported to have a non-competitive component.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Experimental Setup:
-
Perform the Ellman's assay as described above, but with varying concentrations of both the substrate (BTCI) and the inhibitor (this compound).
-
Use a range of BTCI concentrations that bracket the Km value for BChE.
-
For each substrate concentration, perform the assay with multiple concentrations of this compound (including a zero-inhibitor control).
-
-
Data Collection:
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
For non-competitive inhibition, the lines will intersect on the x-axis, indicating that the apparent Km is unchanged, while the apparent Vmax decreases with increasing inhibitor concentration.
-
-
Dixon Plot: Plot 1/V₀ versus [Inhibitor] for each substrate concentration.
-
For non-competitive inhibition, the lines will intersect at a point to the left of the y-axis, where the x-coordinate is equal to -Ki.
-
-
Calculation of Ki: The Ki can be determined from the intersection point of the Dixon plot or by non-linear regression analysis of the initial rate data.
-
Visualizations
Cholinergic Signaling Pathway and the Role of BChE
Caption: Cholinergic neurotransmission and BChE inhibition by this compound.
Experimental Workflow for BChE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against BChE.
Logical Relationship of Non-Competitive Inhibition
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Nostocarboline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nostocarboline is a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A. This natural product has garnered significant interest within the scientific community due to its potent inhibitory activity against butyrylcholinesterase (BChE), with an IC50 value of 13.2 μM.[1] The inhibition of BChE is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease, making this compound a promising lead compound for drug development.[2] This application note provides detailed protocols for the extraction and subsequent purification of this compound from Nostoc sp. biomass using both analytical and preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Extraction of this compound from Nostoc Biomass
This protocol outlines the extraction of this compound from a wet biomass of Nostoc sp.
Materials:
-
Frozen wet biomass of Nostoc sp.
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Thaw the frozen wet biomass of Nostoc sp. (e.g., 10 g).
-
Assuming a water content of approximately 85% in the wet biomass, add methanol to achieve a final concentration of 60% aqueous methanol (v/v).
-
Homogenize the biomass in the methanol solution using an ultrasonic bath for 20-30 minutes.
-
Centrifuge the homogenate at 4,500 x g for 15 minutes to pellet the cell debris.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction of the pellet with 60% aqueous methanol twice more.
-
Pool the supernatants and evaporate the solvent to dryness using a rotary evaporator at 40°C under reduced pressure.
-
To the dried residue, add acetonitrile to precipitate lipids and other less soluble byproducts.
-
Vortex the mixture and centrifuge at 4,500 x g for 10 minutes. Discard the supernatant.
-
Extract the bioactive compound from the pellet by adding four portions of 1 mL of 95% aqueous acetonitrile. Vortex and centrifuge after each addition, pooling the supernatants.
-
The resulting extract contains the crude this compound and is ready for HPLC analysis and purification.
Analytical HPLC Method for this compound
This method is suitable for the qualitative and quantitative analysis of this compound in the crude extract.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard analytical HPLC system with a UV-Vis detector |
| Column | Polyamine II column (250 x 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | 30% aqueous acetonitrile (v/v), adjusted to pH 4 with trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 306 nm |
| Column Temperature | Ambient (approximately 25°C) |
| Expected Retention Time | ~2.5 minutes |
Preparative HPLC Purification of this compound
This protocol describes the scaling up of the analytical method for the purification of larger quantities of this compound.
Scaling Up Calculations:
Before performing the preparative HPLC, it is essential to scale up the parameters from the analytical method. The following formulas can be used:
-
Flow Rate: F_prep = F_analyt * (d_prep² / d_analyt²)
-
F_prep: Preparative flow rate
-
F_analyt: Analytical flow rate
-
d_prep: Preparative column inner diameter
-
d_analyt: Analytical column inner diameter
-
-
Injection Volume: V_prep = V_analyt * ((d_prep² * L_prep) / (d_analyt² * L_analyt))
-
V_prep: Preparative injection volume
-
V_analyt: Analytical injection volume
-
L_prep: Preparative column length
-
L_analyt: Analytical column length
-
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a fraction collector |
| Column | Polyamine II column (e.g., 250 x 20 mm i.d., 10 µm particle size) or a suitable C18 column for alkaloids |
| Mobile Phase | Isocratic: 30% aqueous acetonitrile (v/v), adjusted to pH 4 with trifluoroacetic acid. A shallow gradient may be used for better separation if co-eluting impurities are present. |
| Flow Rate | Calculated based on the preparative column dimensions (e.g., ~18-20 mL/min for a 20 mm i.d. column) |
| Injection Volume | Calculated based on a loading study, typically in the range of 500 µL to several mL depending on the concentration of the extract. |
| Detection | UV at 306 nm |
| Fraction Collection | Collect fractions corresponding to the this compound peak. |
| Post-Purification | Pool the fractions containing pure this compound, evaporate the solvent, and lyophilize to obtain the purified compound. |
Data Presentation
Table 1: Summary of Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC (Example) |
| Column Dimensions | 250 x 4.6 mm i.d., 5 µm | 250 x 20 mm i.d., 10 µm |
| Mobile Phase | 30% aqueous CH₃CN, pH 4 (TFA) | 30% aqueous CH₃CN, pH 4 (TFA) |
| Flow Rate | 1.0 mL/min | 18.9 mL/min (calculated) |
| Injection Volume | 20 µL | ~740 µL (calculated, adjust based on loading) |
| Detection Wavelength | 306 nm | 306 nm |
| Expected Retention Time | ~2.5 min | Will vary based on system dead volume, but the elution order should be the same. |
Table 2: Estimated Yield and Purity of this compound
| Parameter | Value | Notes |
| This compound in Culture | 0.4 µg / µg chlorophyll a | Provides an estimate of the concentration in the cyanobacterial culture. |
| Estimated Yield | Up to 1.2 mg/L of culture medium for derivatives[3] | Actual yield will depend on culture conditions and extraction/purification efficiency. This value is for derivatives and the yield of this compound may differ. |
| Purity after Preparative HPLC | >95% | Purity should be confirmed by analytical HPLC and structural integrity by NMR and mass spectrometry. |
Signaling Pathway and Experimental Workflow
Butyrylcholinesterase Inhibition by this compound
This compound exerts its therapeutic potential by inhibiting the enzyme butyrylcholinesterase (BChE). In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to and activates cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) and to a lesser extent, BChE. In certain neurodegenerative conditions, the levels and activity of BChE are elevated. By inhibiting BChE, this compound prevents the breakdown of ACh, leading to an increased concentration and prolonged presence of ACh in the synaptic cleft. This enhances cholinergic neurotransmission, which is beneficial for cognitive function.
Experimental Workflow for this compound Purification
The overall workflow from the cultivation of Nostoc sp. to the purified this compound involves several key stages as depicted in the diagram below. This process begins with the cultivation and harvesting of the cyanobacterial biomass, followed by extraction, and finally purification using HPLC.
References
In Vivo Evaluation of Nostocarboline: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocarboline is a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] Preclinical research has revealed its potential as a therapeutic agent due to its notable biological activities. In vitro studies have demonstrated that this compound is a potent inhibitor of butyrylcholinesterase (BChE), with an IC50 of 13.2 µM, comparable to the Alzheimer's disease drug galantamine.[1][2] This suggests a potential application in the management of neurodegenerative diseases. Furthermore, this compound has exhibited significant antimalarial properties. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in relevant animal models.
Therapeutic Applications and In Vivo Data
Antimalarial Activity
This compound has been evaluated in a murine model of malaria, demonstrating its potential as an antimalarial agent.
Quantitative Data Summary
| Animal Model | Parasite Strain | Treatment Regimen | Efficacy | Reference |
| Mouse | Plasmodium berghei | 4 x 50 mg/kg (intraperitoneal) | 50% reduction in parasitemia | [3] |
Potential Neuroprotective Activity
Based on its in vitro activity as a potent butyrylcholinesterase inhibitor, this compound is a candidate for in vivo evaluation in animal models of neurodegenerative diseases, such as Alzheimer's disease.[1][2] At present, there is no published in vivo data for this application. A suggested experimental protocol is provided below to guide future research.
Experimental Protocols
In Vivo Antimalarial Efficacy Assessment in a Plasmodium berghei Mouse Model
This protocol is adapted from established methods for testing anti-malarial drug candidates in vivo.
Objective: To evaluate the efficacy of this compound in reducing parasitemia in a Plasmodium berghei-infected mouse model.
Materials:
-
This compound
-
Plasmodium berghei ANKA strain
-
6-8 week old female BALB/c mice
-
Vehicle for this compound (e.g., 70% Tween-80, 30% ethanol, or as determined by solubility studies)
-
Chloroquine (positive control)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Parasite Infection:
-
Infect a donor mouse with P. berghei.
-
Once the donor mouse reaches a parasitemia of 20-30%, collect blood via cardiac puncture into a heparinized tube.
-
Dilute the infected blood with PBS to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted pRBCs.
-
-
Treatment:
-
Randomly divide the infected mice into three groups (n=5-10 per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (this compound): Administer this compound at 50 mg/kg.
-
Group 3 (Positive Control): Administer Chloroquine at 20 mg/kg.
-
-
Begin treatment 24 hours post-infection.
-
Administer the treatments intraperitoneally once daily for four consecutive days.
-
-
Monitoring Parasitemia:
-
Starting from day 4 post-infection, prepare thin blood smears from the tail vein of each mouse daily.
-
Fix the smears with methanol and stain with 10% Giemsa solution.
-
Examine the smears under a microscope (100x oil immersion) and count the number of pRBCs per 1,000 total red blood cells to determine the percentage of parasitemia.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group on each day.
-
Determine the percentage of parasite suppression using the following formula: % Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle control group)] x 100
-
Monitor the survival of the mice daily.
-
Experimental Workflow for Antimalarial Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nostocarboline's Algicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc sp., has demonstrated significant biological activity, including potent algicidal effects against a range of cyanobacteria and green algae.[1] Its potential as a natural and selective algicide warrants detailed investigation into its efficacy and mechanism of action. These application notes provide a comprehensive guide to the techniques and protocols for assessing the algicidal activity of this compound, intended for use in research and development settings.
The primary mode of action of this compound's algicidal activity is believed to be the inhibition of photosynthesis.[1] This document outlines methodologies to quantify this activity through growth inhibition assays and to probe its effects on key photosynthetic parameters. The provided protocols are based on established international standards, such as the OECD 201 guideline for algal growth inhibition testing, and are adapted for the specific evaluation of this compound.
Data Presentation
Quantitative assessment of this compound's algicidal activity is crucial for determining its potency and selectivity. The following tables summarize the available data and provide a template for organizing new experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Algal Species
| Algal Species | Strain | MIC (nM) | Reference |
| Microcystis aeruginosa | PCC 7806 | ≥100 | [1] |
| Synechococcus sp. | PCC 6911 | ≥100 | [1] |
| Kirchneriella contorta | SAG 11.81 | ≥100 | [1] |
Table 2: Half-Maximal Effective Concentration (EC50) of this compound for Algal Growth Inhibition (72 h)
| Algal Species | Strain | EC50 (µM) | 95% Confidence Interval |
| Data not currently available | |||
Table 3: Effects of this compound on Photosynthetic Parameters (24 h exposure)
| Algal Species | Strain | This compound Conc. (µM) | Fv/Fm (% of Control) | Chlorophyll-a (% of Control) |
| Data not currently available | ||||
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of this compound that visibly inhibits algal growth.
Materials:
-
Pure this compound standard
-
Target algal cultures in the exponential growth phase
-
Sterile 96-well microplates
-
Appropriate sterile algal growth medium (e.g., BG-11 for cyanobacteria, OECD Test Guideline medium for green algae)
-
Microplate reader or spectrophotometer
-
Incubator with controlled temperature, light, and agitation
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and sterilize by filtration (0.22 µm filter).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate sterile algal growth medium to achieve a range of desired test concentrations.
-
Inoculation: Adjust the density of the exponential phase algal culture to a starting concentration of approximately 1 x 10^4 to 1 x 10^5 cells/mL. Add 100 µL of this inoculum to each well containing 100 µL of the this compound dilutions.
-
Controls: Include wells with algal culture and medium only (positive control) and wells with medium only (negative control). If a solvent is used, a solvent control should also be included.
-
Incubation: Incubate the microplate under appropriate conditions of light (e.g., 60-120 µmol photons m⁻² s⁻¹) and temperature (e.g., 24 ± 2 °C) for 72 to 96 hours.
-
Observation: After the incubation period, determine the MIC by visual inspection as the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by measuring the optical density at a relevant wavelength (e.g., 680 nm or 750 nm) using a microplate reader.
Protocol 2: Algal Growth Inhibition Assay (OECD 201 Guideline)
This protocol follows the OECD 201 guideline to determine the effect of this compound on the growth of freshwater algae and cyanobacteria, allowing for the calculation of EC50 values.
Materials:
-
Pure this compound standard
-
Exponentially growing cultures of a recommended test species (e.g., Pseudokirchneriella subcapitata for green algae or Anabaena flos-aquae for cyanobacteria)
-
Sterile OECD Test Guideline medium
-
Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)
-
Growth chamber or incubator with controlled temperature, continuous illumination, and shaking.
-
Cell counting equipment (e.g., hemocytometer, electronic particle counter, or spectrophotometer).
Procedure:
-
Test Concentrations: Prepare a series of test solutions with at least five concentrations of this compound in the algal growth medium. A geometric series is recommended (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM).
-
Experimental Setup: Dispense the test solutions into triplicate culture flasks for each concentration. Also, prepare at least three replicate control flasks containing only the growth medium.
-
Inoculation: Inoculate each flask with the test alga to achieve an initial cell density of approximately 1 x 10^4 cells/mL.
-
Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination (60-120 µmol photons m⁻² s⁻¹), constant temperature (21-24 °C), and continuous shaking to keep the cells in suspension.
-
Biomass Measurement: Measure the algal biomass (e.g., cell counts, optical density) in each flask at least every 24 hours.
-
Data Analysis: For each test concentration, calculate the average specific growth rate. Plot the percentage inhibition of the growth rate against the logarithm of the this compound concentration to determine the EC50 value (the concentration causing 50% inhibition of growth).
Protocol 3: Assessment of Photosynthetic Efficiency (Chlorophyll Fluorescence)
This protocol measures the effect of this compound on the maximum quantum yield of Photosystem II (PSII), a sensitive indicator of photosynthetic stress.
Materials:
-
Exponentially growing algal cultures
-
This compound stock solution
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark-adaptation chamber or light-proof container
Procedure:
-
Treatment: Expose algal cultures to various concentrations of this compound as described in the growth inhibition assay.
-
Dark Adaptation: After a specified exposure time (e.g., 1, 6, 24 hours), take samples from each treatment and control group and dark-adapt them for 15-20 minutes. This allows all PSII reaction centers to open.
-
Fluorescence Measurement:
-
Measure the minimum fluorescence (Fo) by applying a weak measuring light.
-
Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).
-
-
Calculation: Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
Analysis: Compare the Fv/Fm values of the this compound-treated samples to the control to determine the extent of photosynthetic inhibition.
Protocol 4: Quantification of Chlorophyll Content
This protocol determines the impact of this compound on the chlorophyll-a content of algal cells.
Materials:
-
Algal cultures treated with this compound
-
Solvent for pigment extraction (e.g., 90% acetone or 96% ethanol)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Glass fiber filters (optional)
Procedure:
-
Sample Collection: After the desired exposure period to this compound, collect a known volume of algal culture from each treatment and control.
-
Cell Harvesting: Pellet the algal cells by centrifugation (e.g., 5000 x g for 10 minutes). Alternatively, filter the culture through a glass fiber filter.
-
Pigment Extraction: Resuspend the cell pellet (or the filter) in a known volume of the extraction solvent. Incubate in the dark at 4 °C for 12-24 hours to ensure complete pigment extraction.
-
Clarification: Centrifuge the extract to pellet cell debris.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at the wavelengths corresponding to the chlorophyll-a absorption peaks (e.g., 663 nm and 645 nm for acetone). Also, measure the absorbance at a non-absorbing wavelength (e.g., 750 nm) for turbidity correction.
-
Calculation: Use standard equations (e.g., Jeffrey and Humphrey equations) to calculate the concentration of chlorophyll-a. Express the results as µg of chlorophyll-a per mL of culture or per cell.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's algicidal activity.
Hypothesized Signaling Pathway: Inhibition of Photosynthesis
Caption: Hypothesized mechanism of this compound action on photosynthesis.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Nostocarboline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Nostocarboline total synthesis. The information is based on established synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and yield-critical steps of chlorination and N-methylation starting from norharmane.
Question 1: My yield for the chlorination of norharmane to 6-chloronorharmane is significantly lower than the reported 57%. What are the potential causes and how can I improve it?
Answer:
Low yields in the chlorination of norharmane are often due to issues with reagent quality, reaction conditions, or work-up procedures. Here are the common causes and their solutions:
-
Cause 1: Inactive Chlorinating Agent. The commercial sodium hypochlorite (NaOCl) solution (Javel water) can degrade over time. An old or improperly stored solution will have a lower concentration of active chlorine, leading to incomplete conversion.
-
Solution: Use a fresh bottle of commercial NaOCl solution. If possible, titrate the solution to determine its active chlorine content before use to ensure accurate stoichiometry.
-
-
Cause 2: Improper Temperature Control. The reaction is exothermic. If the NaOCl solution is added too quickly without external cooling, side reactions can occur, leading to the formation of undesired byproducts.
-
Solution: Maintain the reaction temperature at 0°C during the dropwise addition of the NaOCl solution. Use an ice bath and monitor the internal temperature of the reaction mixture.
-
-
Cause 3: Inefficient Extraction during Work-up. The product, 6-chloronorharmane, may not be fully extracted from the aqueous layer if the pH is not properly adjusted or if an insufficient volume of organic solvent is used.
-
Solution: After the initial extractions, ensure the aqueous layer is made basic with sodium bicarbonate (NaHCO₃) before performing the final set of extractions with ethyl acetate. This ensures the product is in its freebase form, which is more soluble in the organic solvent. Increase the number of extractions if necessary.
-
-
Cause 4: Formation of Dichlorinated Byproducts. Although the 6-position is electronically favored for electrophilic substitution, excessive chlorinating agent or prolonged reaction time can lead to the formation of dichlorinated species.
-
Solution: Add the NaOCl solution dropwise and monitor the reaction closely using Thin-Layer Chromatography (TLC). Stop the reaction once the starting material is consumed.
-
Question 2: During the N-methylation of 6-chloronorharmane to form this compound, I am observing the formation of multiple products or getting a low yield of the desired quaternary salt. What could be the issue?
Answer:
The final N-methylation step is critical and can be prone to issues related to the choice of methylating agent, solvent, and the potential for multiple methylation sites.
-
Cause 1: Competing N-9 Methylation. The β-carboline scaffold has two nitrogen atoms that can potentially be methylated: the pyridine nitrogen (N-2) and the indole nitrogen (N-9). While the formation of the N-2 quaternary salt is desired, methylation at N-9 can occur as a side reaction.
-
Solution: The N-methylation to form the quaternary ammonium salt at N-2 is generally favored when using methyl iodide (MeI). Ensure you are using an appropriate solvent like isopropanol, which has been reported to give excellent yields for this specific transformation.[1]
-
-
Cause 2: Incomplete Reaction. The quaternization reaction may be slow or incomplete if the temperature is too low or the reaction time is too short.
-
Solution: The reaction is typically performed at reflux temperature. Monitor the reaction by TLC until the 6-chloronorharmane spot is no longer visible. The product, being a salt, should precipitate or have a very different Rf value.
-
-
Cause 3: Poor Quality Methylating Agent. Methyl iodide can degrade, releasing iodine, which can complicate the reaction.
-
Solution: Use freshly distilled or a new bottle of methyl iodide. Store it properly, protected from light.
-
-
Cause 4: Solvent Issues. The choice of solvent is crucial for an SN2 reaction like this. The solvent should be polar enough to dissolve the reactants but should not react with the methylating agent.
-
Solution: Anhydrous isopropanol is a good choice. Ensure the solvent is dry, as water can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound total synthesis?
A1: The most direct and commonly cited total synthesis starts from commercially available norharmane (9H-β-carboline).[1][2][3]
Q2: Why is the chlorination step regioselective for the 6-position?
A2: In the electrophilic aromatic substitution of the norharmane scaffold, the C-6 and C-8 positions are the most activated due to the electron-donating effect of the indole nitrogen. The C-6 position is generally favored due to less steric hindrance.
Q3: Are there alternative methods to form the β-carboline core of this compound if starting from simpler precursors?
A3: Yes, the Pictet-Spengler reaction is the most powerful and widely used method for constructing the β-carboline skeleton. This involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions. While not part of the direct synthesis from norharmane, this would be a key step in a synthesis starting from more fundamental building blocks.
Q4: How can I monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is an effective technique. For the chlorination step, you will see the disappearance of the norharmane spot and the appearance of a new, less polar spot for 6-chloronorharmane. For the N-methylation, the product is a quaternary salt, which is highly polar and will likely remain at the baseline of a normal-phase silica TLC plate. The disappearance of the 6-chloronorharmane spot will indicate the reaction's progress.
Comparative Yield Data
The following table summarizes the reported yield for the key step in the published total synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents & Conditions | Reported Yield | Reference |
| Chlorination | Norharmane | 6-Chloronorharmane | NaOCl, EtOH, Acetic Acid, 0°C to rt | 57% | [4] |
| N-Methylation | 6-Chloronorharmane | This compound Iodide | MeI, i-PrOH, reflux | "excellent yield" | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloronorharmane [4]
This protocol is a modification of a procedure by Nakano et al. (2000).
-
Dissolve norharmane (600 mg, 3.6 mmol) in a mixture of ethanol (22 mL) and acetic acid (12 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add commercial sodium hypochlorite (NaOCl) solution dropwise over 20 minutes while maintaining the temperature at 0°C.
-
Stir the reaction mixture for an additional 20 minutes at 0°C, then allow it to warm to room temperature and stir for 5 hours.
-
Dilute the resulting suspension with ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Wash the combined organic layers twice with a 7.5% (v/v) sodium bisulfite (NaHSO₃) solution and once with water.
-
Make the combined aqueous layers basic by adding sodium bicarbonate (NaHCO₃).
-
Extract the now basic aqueous layer three times with ethyl acetate.
-
Combine the final organic layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to yield 6-chloronorharmane (420 mg, 2.1 mmol, 57%) as an off-white solid.
Protocol 2: Synthesis of this compound (as iodide salt)
This is a general protocol based on the description in the literature.[1]
-
Dissolve 6-chloronorharmane (1.0 eq) in anhydrous isopropanol.
-
Add methyl iodide (MeI, typically a slight excess, e.g., 1.1-1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours, or until TLC analysis shows complete consumption of the starting material.
-
The product, being a salt, may precipitate from the solution upon cooling.
-
Isolate the bright yellow solid by filtration and wash with cold isopropanol or another suitable solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting this compound iodide is typically obtained in high purity and excellent yield.
Visualizations
Synthetic Workflow
Caption: The two-step total synthesis of this compound from norharmane.
Troubleshooting Decision Tree for Low-Yield Chlorination
Caption: Decision tree for troubleshooting low yields in norharmane chlorination.
References
- 1. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing HPLC Conditions for Nostocarboline Purification
For researchers, scientists, and drug development professionals engaged in the purification of Nostocarboline, this technical support center provides essential guidance on optimizing High-Performance Liquid Chromatography (HPLC) conditions. This resource offers troubleshooting advice and answers to frequently asked questions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A good starting point is to use a reversed-phase HPLC method.[1][2] Based on methods used for similar β-carboline alkaloids, a C18 column is the most common choice.[2] For the mobile phase, a gradient of acetonitrile or methanol in water, with a suitable buffer like phosphate or formate, is recommended. A "scouting" gradient from a low to a high percentage of organic solvent can help to determine the approximate elution time of this compound.
Q2: What is the optimal detection wavelength for this compound?
Q3: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing for amine-containing compounds like this compound on silica-based columns is often due to secondary interactions with residual silanol groups on the stationary phase. Here are several strategies to address this:
-
Use a base-deactivated column: Employ a column specifically designed to minimize silanol interactions.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, but the stability of both the column and this compound at higher pH should be considered.
-
Add a competing base: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Lower the sample concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Q4: I am observing extraneous peaks in my chromatogram. What are the potential sources of these impurities?
Impurities can originate from both the synthesis of this compound and its extraction from natural sources. Since this compound is synthesized from norharmane via chlorination and methylation, potential impurities include:
-
Unreacted starting materials: Norharmane and 6-chloro-norharmane.
-
Side-products from chlorination: Isomers of chloro-norharmane or di-chlorinated products.
-
Side-products from methylation: Incomplete methylation leading to residual 6-chloro-norharmane.
-
Degradation products: Depending on the handling and storage conditions, this compound may degrade.
For this compound isolated from Nostoc species, co-eluting natural products from the cyanobacteria could also be a source of impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inadequate separation between this compound and impurities. | 1. Optimize the mobile phase gradient: A shallower gradient can improve separation. 2. Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Adjust the mobile phase pH: This can change the ionization state of this compound and some impurities, affecting their retention. 4. Try a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl or a different C18 phase) may provide better selectivity. |
| Variable Retention Times | Inconsistent elution of the this compound peak across different runs. | 1. Ensure proper column equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 2. Check for leaks in the HPLC system: Leaks can cause fluctuations in flow rate and pressure. 3. Verify mobile phase preparation: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily. 4. Control column temperature: Use a column oven to maintain a consistent temperature. |
| Low Peak Intensity/Sensitivity | The this compound peak is too small for accurate detection and quantification. | 1. Optimize the detection wavelength: Determine the UV absorbance maximum of this compound and set the detector to that wavelength. 2. Increase the injection volume or sample concentration: Be mindful of potential column overload. 3. Ensure proper sample dissolution: this compound, being a quaternary amine, may have limited solubility in highly organic solvents. Dissolve the sample in a solvent similar to the initial mobile phase. |
| High Backpressure | The pressure in the HPLC system is exceeding normal operating limits. | 1. Check for blockages: A blocked frit, guard column, or column can cause high backpressure. Reverse-flush the column according to the manufacturer's instructions. 2. Filter the sample and mobile phase: Use a 0.22 µm or 0.45 µm filter to remove particulates. 3. Check for precipitated buffer: If using a buffered mobile phase, ensure the buffer is soluble in the highest organic concentration of your gradient. |
Experimental Protocols
General Analytical HPLC Method Development Protocol
This protocol provides a starting point for developing an analytical HPLC method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient of 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Based on the results of this initial run, the gradient, flow rate, and mobile phase composition can be further optimized to achieve the desired separation.
Sample Preparation Protocol
-
Synthetic this compound: Dissolve the crude or purified synthetic product in a solvent compatible with the initial HPLC mobile phase conditions (e.g., a mixture of water and a small amount of organic solvent).
-
This compound from Natural Sources: After initial extraction from Nostoc biomass, a solid-phase extraction (SPE) step may be necessary to remove highly polar or non-polar interfering compounds before HPLC analysis.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for the systematic development of an HPLC method for this compound purification.
Potential Impurities in this compound Synthesis
Caption: Potential impurities arising from the synthetic route of this compound from norharmane.
References
Troubleshooting Nostocarboline instability in solution
Welcome to the technical support center for Nostocarboline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous assay buffer. Shortly after, I observed precipitation. What is happening and how can I prevent this?
-
Answer: This is a common issue related to the solubility of organic compounds when transferring from a high-solubility organic solvent like DMSO to an aqueous medium. This compound, being a β-carboline alkaloid, likely has limited aqueous solubility.
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%. High concentrations of the organic co-solvent can cause the compound to crash out of solution.
-
Optimize Solvent System: Consider using a different co-solvent or a mixture of co-solvents. For some compounds, a combination of DMSO and ethanol, or the use of surfactants like Tween-20 or Pluronic F-68 in the final buffer can help maintain solubility.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. Assess the pH of your final buffer. Since this compound is a quaternary amine, its charge is permanent and less influenced by pH, but other parts of the molecule might be. Experiment with slight adjustments to the buffer pH to see if solubility improves.
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate and create a more homogenous suspension. However, this may not be a long-term solution if the compound is fundamentally insoluble at that concentration.
-
Lower Working Concentration: You may be exceeding the solubility limit of this compound in your aqueous buffer. Try lowering the final working concentration of the compound.
Experimental Workflow for Solubility Optimization:
Troubleshooting workflow for this compound precipitation. -
Issue 2: Color Change of this compound Solution Over Time
-
Question: My this compound stock solution in DMSO has developed a yellow or brownish tint after storage. Is this a sign of degradation?
-
Answer: A color change in a stock solution is often an indicator of chemical instability. For β-carboline alkaloids, this can be due to oxidation or other degradation pathways, especially when exposed to light or elevated temperatures.
Possible Degradation Pathways:
-
Oxidation: The aromatic rings of the β-carboline structure can be susceptible to oxidation, leading to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and light.
-
Hydrolysis: Although this compound itself is a quaternary amine and generally stable, impurities from its synthesis or isolation could be susceptible to hydrolysis, leading to colored degradants.
Preventative Measures:
-
Protect from Light: Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution and purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.
-
Use Fresh Solutions: Whenever possible, prepare fresh dilutions from a recently prepared stock solution for your experiments.
Hypothetical Degradation Pathway:
Potential oxidative degradation of this compound. -
Issue 3: Loss of Biological Activity
-
Question: My experiments are showing inconsistent results, and I suspect the this compound is losing its inhibitory activity. How can I confirm this and what should I do?
-
Answer: A loss of biological activity is a strong indicator of compound degradation. To confirm this, it is essential to perform quality control checks.
Troubleshooting and Quality Control:
-
Activity Assay with a Fresh Standard: If possible, compare the activity of your current stock solution with a freshly prepared solution from a new batch of solid this compound.
-
Analytical Quantification: Use analytical techniques to assess the purity and concentration of your stock solution.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to check for the appearance of degradation peaks and a decrease in the area of the parent this compound peak.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and any potential degradation products.
-
Recommended Storage Conditions for Stock Solutions:
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water-related degradation. |
| Concentration | 1-10 mM | Higher concentrations may be more prone to precipitation upon dilution. |
| Storage Temp. | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Protect from light (amber vials) | Prevents light-induced degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Minimizes oxidation. |
| Freeze-Thaw | Aliquot to avoid multiple cycles | Repeated freezing and thawing can introduce moisture and accelerate degradation. |
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic molecules, including alkaloids like this compound. Ensure you are using a high-purity, anhydrous grade of DMSO to minimize potential water-mediated degradation.
-
-
Q2: How should I store solid this compound?
-
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator at -20°C is recommended.
-
-
Q3: Can I dissolve this compound directly in aqueous buffers?
-
A3: Direct dissolution in aqueous buffers is generally not recommended due to the anticipated low water solubility of this compound. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then perform serial dilutions into your aqueous experimental medium.
-
-
Q4: How can I quantify the concentration of this compound in my solutions?
-
A4: The concentration of this compound can be accurately determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods allow for the separation of this compound from potential impurities or degradation products and provide a precise quantification. A standard curve with a known concentration of this compound should be used for accurate measurement.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound in a microfuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To assess the purity of a this compound solution and detect the presence of degradation products.
-
Instrumentation and Reagents:
-
HPLC system with a C18 reverse-phase column.
-
UV-Vis detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound sample diluted in mobile phase.
-
-
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound stock solution in a mixture of Mobile Phase A and B (e.g., 50:50) to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 2 minutes.
-
Increase the percentage of Mobile Phase B in a linear gradient to a high percentage (e.g., 95%) over 15-20 minutes.
-
Hold at the high percentage for 2-3 minutes.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (this may need to be determined empirically, but a common starting point for aromatic compounds is around 254 nm or 280 nm).
-
Data Analysis: Analyze the resulting chromatogram. A pure sample will show a single major peak corresponding to this compound. The presence of additional peaks indicates impurities or degradation products. The peak area of the this compound peak can be used to track its concentration over time in stability studies.
HPLC Purity Analysis Workflow:
Workflow for assessing this compound purity via HPLC. -
References
Strategies to reduce cytotoxicity of Nostocarboline derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the cytotoxicity of Nostocarboline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quaternary β-carbolinium alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A.[1] Its primary reported mechanisms of action include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 5.3 µM and 13.2 µM, respectively.[2][3] It has also demonstrated potent antiplasmodial, antibacterial, and algicidal activities.[4][5][6][7] Some studies suggest that its mode of action in parasites like Plasmodium may involve targeting the apicoplast, a vital organelle for various metabolic pathways.[4]
Q2: What is the known cytotoxic profile of this compound and its derivatives?
A2: this compound itself has shown a degree of selective cytotoxicity. For instance, it has an IC50 value of 0.19 µM against the K1 strain of P. falciparum while exhibiting a much higher CC50 value of 121 µM against rat myoblast L6 cells, indicating a good selectivity index.[3] However, some dimeric derivatives of this compound, while showing enhanced antiparasitic activity, have also exhibited pronounced cytotoxicity.[4][5] The cytotoxicity of carboline derivatives, in general, has been linked to their ability to intercalate with DNA and inhibit enzymes like topoisomerases.[8][9]
Q3: What are the general strategies to reduce the cytotoxicity of this compound derivatives?
A3: Based on structure-activity relationship (SAR) studies of carboline derivatives, several strategies can be employed to mitigate cytotoxicity while potentially retaining or enhancing desired therapeutic activity:
-
Structural Modification:
-
Substitution at the β-carboline core: Adding specific substituents at various positions of the carboline ring can influence cytotoxicity. For example, in some β-carboline series, introducing an ethoxycarbonyl or carboxyl group at the 3-position significantly reduced acute toxicity and neurotoxicity.[10] Similarly, modifications at the 9-position have been shown to modulate cytotoxic activity.[8][10]
-
Side Chain Modification: Amidation of an amino group at the end of a DNA-targeting side chain in certain β-carbolines has been shown to decrease DNA intercalating activity, leading to greater cytotoxic selectivity for tumor cells over normal cells.[8]
-
Dimerization and Linker Modification: The length and nature of the linker in this compound dimers can influence their antimicrobial potency and cytotoxicity. For instance, dimers with a C10 or C12 linker showed strong antibacterial activity, but one (NCD9 with C10 linker) had lower cytotoxicity in CHO cells compared to another (NCD10 with C12 linker).[6]
-
-
Prodrug Approach: Converting the this compound derivative into a prodrug can reduce its systemic toxicity. This involves chemically modifying the compound so that it is inactive until it reaches the target site and is converted to its active form.[11]
-
Formulation and Delivery Systems: Encapsulating the derivatives in nanodrug delivery systems or microspheres can improve their bioavailability, stability, and reduce systemic toxicity by controlling their release and targeting them to specific tissues.[11]
Q4: How do I choose the right assay to evaluate the cytotoxicity of my this compound derivatives?
A4: The choice of a cytotoxicity assay depends on the specific research question and the expected mechanism of cell death.[12] Commonly used assays include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which is often used as an indicator of cell viability.[13] They are simple, reliable, and suitable for high-throughput screening.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, which is a marker of cytolysis or necrosis.[13][14]
-
Trypan Blue Exclusion Assay: A straightforward method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[12]
-
Flow Cytometry with Propidium Iodide (PI) and Annexin V: This technique can distinguish between viable, apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.
It is often recommended to use multiple assays to confirm results and gain a more comprehensive understanding of a compound's cytotoxic effects.
Troubleshooting Guide
Problem: My novel this compound derivative shows high potency against my target, but also high cytotoxicity in a mammalian control cell line.
-
Possible Cause: The derivative may have off-target effects, possibly due to strong DNA intercalation or inhibition of essential host cell enzymes. The structural modifications made may have increased its general toxicity.
-
Troubleshooting Steps:
-
Perform Dose-Response Studies: Determine the IC50 (for target) and CC50 (for mammalian cells) values accurately to calculate the selectivity index (SI = CC50/IC50). A low SI confirms the lack of selectivity.
-
Rational Structural Modification: Based on SAR principles, synthesize new analogs. Consider introducing groups that reduce DNA binding affinity, such as by amidating terminal amino groups on side chains.[8] Experiment with different substituents on the β-carboline ring that have been shown to reduce toxicity in other series.[10]
-
Investigate Mechanism of Cytotoxicity: Use assays like Annexin V/PI staining to determine if the cell death is primarily apoptotic or necrotic. This can provide clues about the underlying mechanism and guide further modifications.
-
Problem: The results from my MTT assay are not consistent or reproducible.
-
Possible Cause: Several factors can affect MTT assay results, including cell seeding density, compound solubility, incubation time, and interference of the compound with the formazan product.
-
Troubleshooting Steps:
-
Optimize Cell Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the end of the experiment.
-
Check Compound Solubility: If your this compound derivative is not fully dissolved, it can lead to inaccurate concentrations. Use a suitable solvent like DMSO and ensure it is fully diluted in the culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO).
-
Verify No Compound Interference: Some colored compounds can interfere with the absorbance reading of the formazan product. Run a control with your compound in cell-free medium to check for any background absorbance.
-
Confirm with an Alternative Assay: Use a different cytotoxicity assay, such as the LDH release assay, which has a different detection principle, to validate your findings.[14]
-
Quantitative Data Summary
Table 1: In Vitro Activity and Cytotoxicity of this compound and its Derivatives
| Compound | Target Organism/Cell Line | Activity (IC50/CC50 in µM) | Reference |
| This compound | Plasmodium falciparum K1 | 0.19 | [3] |
| Rat Myoblast L6 cells | 121 | [3] | |
| Butyrylcholinesterase (BChE) | 13.2 | [1] | |
| Acetylcholinesterase (AChE) | 5.3 | [2] | |
| NCD9 (C10 linker dimer) | Methicillin-resistant S. aureus | MIC: 0.5-1 µg/mL | [6] |
| CHO cells | Low cytotoxicity | [6] | |
| NCD10 (C12 linker dimer) | Methicillin-resistant S. aureus | MIC: 0.5-1 µg/mL | [6] |
| CHO cells | Cytotoxic | [6] | |
| γ-Carboline (Sulfonate 11f) | K562 human tumor cell line | 0.15 - 4.5 | [15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product by viable cells.[13]
Materials:
-
96-well flat-bottom plates
-
Cells of interest (e.g., a mammalian control cell line like HEK293 or a cancer cell line)
-
Complete culture medium
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the CC50 value.
LDH Release Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[14]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
This compound derivatives
-
Commercially available LDH cytotoxicity assay kit (contains LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to vehicle and untreated controls, include a "maximum LDH release" control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.
Visualizations
Caption: Workflow for developing this compound derivatives with reduced cytotoxicity.
References
- 1. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimers of this compound with potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent algicides based on the cyanobacterial alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of beta-carboline derivatives as DNA-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of some β-carboline derivatives as multi-target anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Nostocarboline for BChE over AChE
This technical support guide is designed for researchers, scientists, and drug development professionals investigating nostocarboline and its analogs. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to aid in experiments aimed at enhancing the selectivity of this compound for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity on cholinesterases?
A1: this compound is a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A. It has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, reports on its precise selectivity vary in the literature. Some studies have found it to be a potent BChE inhibitor, with an IC50 of 13.2 µM, comparable to the approved drug galanthamine. Other reports describe it as a non-selective inhibitor, with IC50 values of 5.3 µM for AChE and 13.0 µM or 19.4 µM for BChE.
Q2: Why is enhancing selectivity for BChE over AChE a desirable goal in drug development for Alzheimer's disease?
A2: While AChE is the primary enzyme for acetylcholine hydrolysis in a healthy brain, the activity of BChE becomes more significant in the later stages of Alzheimer's disease (AD). In the advanced AD brain, AChE levels can decrease significantly, while BChE levels may remain the same or increase. Therefore, selective BChE inhibitors are of great interest as they could provide therapeutic benefits with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors.
Q3: What is the structural basis for designing BChE-selective inhibitors?
A3: The active sites of AChE and BChE are highly homologous but have key differences that can be exploited for selective inhibitor design. The active site gorge of BChE is larger than that of AChE due to the substitution of several bulky aromatic residues in AChE with smaller aliphatic residues in BChE. For example, Phe288 and Phe290 in AChE are replaced by Leu286 and Val288 in BChE, creating a larger acyl-binding pocket. This allows bulkier ligands to be accommodated in the BChE active site, a feature that can be used to design selective inhibitors.
Q4: Are there any known synthetic analogs of this compound with altered cholinesterase selectivity?
A4: Currently, published research has focused more on the synthesis of this compound dimers to enhance antiplasmodial and antileishmanial activity. While structure-activity relationship (SAR) studies have been conducted on other β-carboline scaffolds like harmine to develop selective AChE inhibitors, specific studies detailing the modification of this compound to enhance BChE selectivity are not yet prevalent in the literature. This represents a novel area for research.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experimental repeats. | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Degradation of inhibitor stock solution. | 1. Use calibrated pipettes and practice consistent technique. 2. Ensure thorough mixing after each reagent addition by gently tapping the plate or using a plate shaker. 3. Use a temperature-controlled incubator or water bath for all incubation steps. 4. Prepare fresh stock solutions and store them appropriately (e.g., at -20°C in small aliquots). |
| Synthesized this compound analog shows poor solubility in assay buffer. | The structural modification has significantly increased the lipophilicity of the compound. | 1. Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting it in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting enzyme activity. 2. Test a range of co-solvents if DMSO is problematic for your specific assay. |
| No significant difference in inhibition between AChE and BChE (low selectivity). | The modification made to the this compound scaffold does not sufficiently exploit the structural differences between the AChE and BChE active sites. | 1. Re-evaluate the design strategy. Consider introducing bulkier substituents that can interact with the larger acyl pocket of BChE. 2. Perform molecular docking studies to predict the binding mode of your analogs in both enzymes to guide the design of more selective compounds. |
| Unexpectedly low or no inhibitory activity of a newly synthesized analog. | 1. The modification has removed a key pharmacophoric feature required for binding. 2. The synthesized compound is impure or has decomposed. 3. The compound has precipitated out of the solution at the tested concentrations. | 1. Review the SAR of known cholinesterase inhibitors with a similar scaffold. Ensure that essential interactions (e.g., with Trp82 in BChE) are maintained. 2. Confirm the identity and purity of your compound using analytical techniques such as NMR, mass spectrometry, and HPLC. 3. Check for precipitation in the assay wells visually or by measuring absorbance at a higher wavelength (e.g., 600 nm). |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against AChE and BChE from different sources. This highlights the variability in reported potencies and the non-selective nature of the parent compound.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | BChE | 13.2 | Becher et al., 2005 |
| This compound | AChE | 5.3 | Becher et al., 2008 |
| This compound | BChE | 13.0 | Becher et al., 2008 |
Note: The specific type of enzyme (e.g., from human, electric eel, or equine serum) can influence the IC50 values.
Experimental Protocols & Methodologies
Key Experiment: Determination of AChE and BChE Inhibition and Selectivity Index
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
1. Principle of the Assay: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity.
2. Materials and Reagents:
-
Human recombinant AChE and human serum BChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound analog (test inhibitor)
-
Donepezil (reference AChE-selective inhibitor) and a known BChE-selective inhibitor
-
96-well microplates
-
Microplate reader
3. Assay Protocol (96-well plate format):
-
Prepare Reagent Solutions:
-
Prepare stock solutions of your test inhibitor and reference compounds in DMSO. Serially dilute these to create a range of working concentrations.
-
Prepare ATCI and BTCI substrate solutions in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare AChE and BChE enzyme solutions in phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or buffer for control wells).
-
DTNB solution.
-
AChE or BChE enzyme solution.
-
-
Include controls: a "no inhibitor" control (with DMSO vehicle) and a "blank" control (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI):
-
SI = IC50 (AChE) / IC50 (BChE)
-
An SI value significantly greater than 1 indicates selectivity for BChE.
-
Visualizations: Diagrams and Workflows
Caption: Cholinergic signaling and the targeted inhibition of BChE.
Caption: Workflow for a structure-activity relationship (SAR) study.
Caption: Experimental workflow for the Ellman's cholinesterase assay.
Technical Support Center: Synthesis of Nostocarboline Analogs
Welcome to the technical support center for the synthesis of Nostocarboline and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of this important class of β-carboline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
The total synthesis of this compound typically starts from norharmane (9H-β-carboline). The core strategy involves two key steps: regioselective halogenation at the C-6 position of the β-carboline core, followed by N-methylation at the N-2 position of the pyridine ring to form the quaternary ammonium salt.[1][2] Analogs can be synthesized by modifying the starting materials or the reagents in these steps, for example, by using different halogenating agents or by introducing various substituents on the norharmane scaffold.
Q2: What are the primary challenges in the Pictet-Spengler reaction for creating the β-carboline core of this compound analogs?
The Pictet-Spengler reaction, a classic method for constructing the β-carboline skeleton from a tryptamine derivative and an aldehyde or ketone, can present several challenges when synthesizing substituted analogs. The success and yield of the reaction are highly dependent on the electronic properties of both reactants.[3]
-
Substrate Reactivity: Tryptamines with electron-withdrawing groups on the indole ring are less nucleophilic, which can lead to lower yields and may necessitate harsher reaction conditions such as stronger acids or higher temperatures.[3] Conversely, electron-rich tryptamines and aldehydes generally result in higher reactivity and better yields.[3]
-
Catalyst Selection: The choice of acid catalyst is crucial. While strong acids like trifluoroacetic acid (TFA) are commonly used, they can cause decomposition of sensitive substrates. Milder acids like acetic acid may be more suitable in such cases.[4]
-
Protecting Groups: The use of protecting groups on the tryptamine nitrogen, such as carbamates, can influence reactivity and stereoselectivity.[3]
Q3: I am observing low yields in the halogenation step. What are the common causes and solutions?
Low yields during the halogenation of the norharmane core are a frequent issue. Several factors can contribute to this:
-
Regioselectivity: Achieving selective halogenation at the C-6 position can be challenging, with the potential for the formation of other isomers. The reaction conditions, including the choice of halogenating agent and solvent, must be carefully controlled to favor the desired C-6 substitution.
-
Stability of Intermediates: Halogenated indole derivatives can be unstable under certain conditions. It is important to handle these intermediates with care and potentially use them in subsequent steps without prolonged storage.
-
Reaction Conditions: Over-halogenation or side reactions can occur if the reaction conditions are too harsh. Optimization of temperature, reaction time, and stoichiometry of the halogenating agent is critical.
Q4: What are the common side reactions during the N-methylation step to form the quaternary ammonium salt?
The final N-methylation step to create the this compound scaffold can lead to a mixture of products:
-
N-2 vs. N-9 Methylation: Both the pyridine nitrogen (N-2) and the indole nitrogen (N-9) can be methylated. While the N-2 nitrogen is generally more nucleophilic, methylation at N-9 can occur as a side reaction, leading to purification challenges.
-
Over-methylation: If the reaction is not carefully controlled, multiple methyl groups can be added, particularly if there are other nucleophilic sites in the analog being synthesized.
-
Choice of Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence the outcome. Milder reagents may offer better selectivity.
Q5: Purification of the final quaternary β-carbolinium salt is proving difficult. What are some effective purification strategies?
Quaternary ammonium salts, being charged and often highly polar, can be challenging to purify using standard column chromatography on silica gel. Here are some recommended approaches:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase preparative HPLC is a powerful technique for purifying polar, charged molecules like this compound analogs.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for isolating the desired quaternary ammonium salt from unreacted starting materials and non-quaternized byproducts.
Troubleshooting Guides
Problem 1: Low Yield in the Pictet-Spengler Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Insufficiently reactive tryptamine (e.g., with electron-withdrawing groups). | Use a stronger acid catalyst (e.g., TFA), increase the reaction temperature, or consider using a microwave reactor to enhance the reaction rate. |
| Low reactivity of the aldehyde/ketone. | Use a more reactive aldehyde or consider using a Lewis acid co-catalyst to activate the carbonyl group. | |
| Formation of multiple byproducts | Decomposition of starting materials or product under harsh acidic conditions. | Switch to a milder acid catalyst (e.g., acetic acid). Optimize the reaction temperature and time to minimize decomposition. |
| Side reactions due to unprotected functional groups. | Protect sensitive functional groups on the tryptamine or aldehyde prior to the Pictet-Spengler reaction. |
Problem 2: Poor Regioselectivity in the Halogenation of Norharmane
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of halogenated isomers (e.g., C-6 and C-8) | Inappropriate choice of halogenating agent. | Screen different halogenating agents (e.g., NCS, NBS, I2). N-halosuccinimides often provide good regioselectivity. |
| Unoptimized reaction conditions. | Vary the solvent, temperature, and reaction time. The polarity of the solvent can significantly influence the regioselectivity. | |
| Steric hindrance from substituents on the norharmane core. | Consider a multi-step approach where a directing group is used to guide the halogenation to the desired position, followed by removal of the directing group. |
Problem 3: Inefficient N-methylation and/or Formation of N-9 Methylated Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete conversion to the quaternary salt | Insufficiently reactive methylating agent or reaction conditions. | Use a more potent methylating agent (e.g., methyl triflate). Increase the reaction temperature or extend the reaction time. |
| Steric hindrance around the N-2 position in the analog. | A less bulky methylating agent might be more effective. Consider using a different solvent that can better solvate the transition state. | |
| Presence of the N-9 methylated isomer in the product mixture | Competing methylation at the indole nitrogen. | Optimize the reaction conditions to favor N-2 methylation. This may involve using a less polar solvent or a bulkier methylating agent that is more sensitive to steric hindrance around the N-9 position. |
| Use of a protecting group on the N-9 nitrogen prior to N-2 methylation, followed by deprotection. |
Quantitative Data Summary
The following table summarizes reported yield data for the synthesis of this compound and some of its analogs. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.
| Analog | Key Modification | Yield (%) | Reference |
| This compound | 6-Chloro, N-2-methyl | Not explicitly stated in primary literature abstract, but the synthesis was successful. | [1] |
| 6-Cl-norharmane | Chlorination of norharmane | 57 | Supporting information of[1] |
| N-2-ethyl-6-chloro-β-carbolinium | N-2 ethyl substitution | 85 | [5] |
| N-2-propyl-6-chloro-β-carbolinium | N-2 propyl substitution | 82 | [5] |
| N-2-benzyl-6-chloro-β-carbolinium | N-2 benzyl substitution | 90 | [5] |
| Bis-nostocarboline (C2-linker) | Dimerization via N-2 position | 40-70 | [5] |
Experimental Protocols
Synthesis of 6-Chloro-norharmane (Key Intermediate)
This protocol is adapted from the supporting information of Becher et al. (2005).
-
Dissolution: Dissolve norharmane (1.0 eq) in a mixture of ethanol and acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add a solution of sodium hypochlorite (NaOCl) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 20 minutes and then at room temperature for 5 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a sodium bisulfite solution and then with water.
-
Basify the combined aqueous layers with sodium bicarbonate and extract with ethyl acetate.
-
Dry the final combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to obtain 6-chloro-norharmane.
General Procedure for N-alkylation of 6-Chloro-norharmane
This generalized protocol is based on the work of Bonazzi et al. (2010).[5]
-
Dissolution: Dissolve 6-chloro-norharmane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Alkylation: Add the corresponding alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1-1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture at a temperature ranging from 60 to 100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a less polar solvent, such as diethyl ether or ethyl acetate.
-
Collect the precipitate by filtration and wash with the precipitating solvent.
-
-
Purification: Further purify the product by recrystallization or preparative HPLC if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting the Pictet-Spengler reaction.
Caption: Mechanism of cholinesterase inhibition.
References
- 1. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nostocarboline Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Nostocarboline to prevent its degradation. The following information is based on the chemical properties of β-carboline alkaloids and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Atmosphere | Light Condition | Container |
| Short-term (weeks) | 2-8°C | Inert gas (e.g., argon or nitrogen) | Protected from light (amber vial) | Tightly sealed vial |
| Long-term (months to years) | -20°C or -80°C | Inert gas (e.g., argon or nitrogen) | Protected from light (amber vial) | Tightly sealed vial |
Rationale: Storing at low temperatures minimizes the rate of potential chemical degradation reactions.[1][2] An inert atmosphere is recommended to prevent oxidative degradation, a common pathway for indole-containing compounds.[3] Protection from light is crucial as aromatic and conjugated systems, like the one in this compound, are often susceptible to photodegradation.[4][5] A tightly sealed container prevents the ingress of moisture and oxygen.
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution is a primary indicator of degradation. The most likely causes are oxidation or photodegradation. The indole ring system within the β-carboline structure is susceptible to oxidation, which can lead to the formation of colored byproducts.[3] Exposure to light, especially UV light, can also induce degradation and the formation of colored impurities.[4][5] We recommend preparing fresh solutions and storing them protected from light in a tightly sealed vial under an inert atmosphere.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, a standard laboratory freezer at -20°C is suitable for the long-term storage of solid this compound. For enhanced stability, especially for valuable or reference samples, storage at -80°C is recommended to further reduce the rate of any potential degradation.[2]
Q4: How should I handle this compound to minimize degradation during experiments?
A4: To minimize degradation during experimental use:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.
-
Weigh out the required amount quickly and reseal the container promptly.
-
If preparing a stock solution, use a high-quality, dry solvent and purge the vial with an inert gas before sealing.
-
Protect solutions from direct light by using amber vials or covering the container with aluminum foil.
-
Prepare fresh working solutions from the stock solution for each experiment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check of the new stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Aliquot the stock solution into smaller, single-use vials for storage to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Review your storage and handling procedures. 2. Conduct a forced degradation study (see experimental protocols below) to identify potential degradation products. 3. Use a stability-indicating analytical method to separate and quantify this compound from its degradants. |
| Loss of biological activity | Chemical degradation of this compound. | 1. Confirm the identity and purity of your this compound sample using analytical techniques such as LC-MS. 2. If degradation is confirmed, procure a new, high-purity batch of the compound. |
Experimental Protocols
To assess the stability of this compound and identify potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.[4][6][7]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
1. Protocol for Forced Degradation Studies
-
Objective: To identify potential degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or PDA detector and Mass Spectrometer (MS)
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6][8]
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 48 hours. Also, heat a solution of this compound in methanol at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a methanolic solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV/MS.
-
2. Protocol for Stability-Indicating HPLC-UV Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (or monitor a range with a PDA detector)
-
Column Temperature: 30°C
-
Potential Degradation Pathways
Based on the structure of this compound, a quaternary β-carbolinium alkaloid, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for this compound.
-
Oxidative Degradation: The indole nucleus is susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The presence of the electron-rich indole ring makes it a likely target for oxidative attack.[3]
-
Photodegradation: The conjugated aromatic system of this compound can absorb UV light, leading to photochemical reactions. These can include ring cleavage, dimerization, or other complex rearrangements.[4]
-
Hydrolytic Degradation: While the core ring system is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to reactions such as N-demethylation, although this is less likely under typical storage conditions.
By following these guidelines and performing appropriate stability studies, researchers can ensure the integrity of their this compound samples and obtain reliable experimental results.
References
- 1. How to preserve thermolabile products | MedicalLab [en.medicallab.coreco.es]
- 2. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. richerpharm.com [richerpharm.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Refining Experimental Conditions for Nostocarboline Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental conditions for Nostocarboline bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a quaternary β-carbolinium alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] It exhibits a range of biological activities, including potent inhibition of butyrylcholinesterase (BChE), making it a compound of interest for neurodegenerative disease research.[1][2] Additionally, this compound and its derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, and phytotoxic effects on photoautotrophic organisms like cyanobacteria and green algae.[3][4][5]
Q2: What are the known mechanisms of action for this compound?
The mechanisms of action for this compound appear to be target-specific:
-
Cholinesterase Inhibition: this compound is a potent inhibitor of butyrylcholinesterase (BChE).[2]
-
Antiplasmodial Activity: It is suggested that this compound may target the apicoplast of Plasmodium, a non-photosynthetic plastid essential for the parasite's survival.[3]
-
Phytotoxic Effects: In photoautotrophic organisms, this compound inhibits photosynthetic electron transport, leading to a decrease in photosynthesis that precedes cell death.[3][4] This has been demonstrated using chlorophyll-a fluorescence imaging.[3][4]
Q3: What are some key points to consider before starting a this compound bioassay?
Before initiating experiments, it is crucial to:
-
Select an appropriate cell type: Ensure the target organism or cell line is relevant to the biological activity being investigated (e.g., P. falciparum for antiplasmodial assays, neuronal cell lines for neurotoxicity, or microalgae for phytotoxicity).[6]
-
Ensure cell health and viability: Use healthy, viable cells for your assays to obtain relevant and reproducible data. Avoid using cells that have been passaged for extended periods or have become over-confluent.[6]
-
Optimize cell seeding density: Determine the optimal cell number that provides a measurable signal without overcrowding the culture vessel.[6]
-
Use appropriate culture media and supplements: Use fresh, high-quality media and supplements from a consistent source to ensure healthy cell growth and minimize variability.[6]
Troubleshooting Guide
Problem 1: Low or inconsistent bioactivity of this compound.
-
Possible Cause: Poor solubility of this compound in the assay medium.
-
Possible Cause: Instability of the compound under experimental conditions.
-
Solution: Assess the stability of this compound in your specific assay medium and under your incubation conditions (e.g., temperature, pH).[7] Prepare fresh stock solutions and dilutions for each experiment.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Re-evaluate and optimize key assay parameters such as incubation time, cell density, and substrate concentration (for enzyme assays).
-
Problem 2: High background signal or artifacts in the assay.
-
Possible Cause: Interference from the solvent used to dissolve this compound.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Run a solvent-only control to quantify any background signal.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and certified cell lines.
-
Problem 3: Difficulty in reproducing results.
-
Possible Cause: Variability in cell culture conditions.
-
Possible Cause: Inconsistent preparation of this compound solutions.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for accurate dilutions.
-
Data Presentation
Table 1: In Vitro Activity of this compound and its Derivatives
| Compound | Target Organism/Enzyme | Assay | IC50 / CC50 | Selectivity Index | Reference |
| This compound | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | 13.2 µM (IC50) | - | [2] |
| 2-Methylnorharmane | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | 11.2 µM (IC50) | - | [2] |
| This compound | Plasmodium falciparum K1 strain | Antiplasmodial Assay | 194 nM (IC50) | 630 | [1] |
| This compound Dimers | Plasmodium falciparum K1 strain | Antiplasmodial Assay | 14-121 nM (IC50) | up to >2500 | [1][5] |
| This compound | Rat Myoblast L6 cells | Cytotoxicity Assay | 121 µM (CC50) | - | [1] |
| This compound Derivatives | Microcystis aeruginosa PCC 7806 | Growth Inhibition Assay | > 1 µM | - | [4] |
Experimental Protocols
1. General Cell-Based Proliferation/Viability Assay
This protocol provides a general framework. Specific parameters should be optimized for each cell line and experimental setup.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well microplate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations in the assay medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle control and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell doubling time and the expected effect of the compound (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a suitable viability reagent (e.g., MTT, resazurin, or a commercially available kit) according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
2. Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard method for measuring cholinesterase activity.
-
Reagent Preparation:
-
Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound.
-
Add the cholinesterase enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the inhibition curve and determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for conducting this compound bioassays.
Caption: Hypothesized signaling pathways for this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 8. marinbio.com [marinbio.com]
Addressing batch-to-batch variability in Nostocarboline isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Nostocarboline isolation from Nostoc species. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield
Question: We are experiencing significant batch-to-batch variation in the final yield of this compound. What are the potential causes and how can we troubleshoot this?
Answer: Batch-to-batch variability in this compound yield is a common challenge stemming from several factors throughout the workflow, from cyanobacterial culture to final purification. The primary areas to investigate are Culture Conditions, Biomass Harvesting, and Extraction Efficiency.
Validation & Comparative
A Comparative Analysis of Nostocarboline and Commercially Available Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cholinesterase inhibitor, Nostocarboline, with established drugs in the same class: Donepezil, Rivastigmine, and Galantamine. The following sections present a detailed analysis of their inhibitory potency, selectivity, and the experimental protocols used for their evaluation.
Comparative Inhibitory Potency
The efficacy of cholinesterase inhibitors is primarily determined by their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The table below summarizes the IC50 values for this compound and other selected inhibitors.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | AChE | 5.3[1] | 2.49 |
| BChE | 13.2[1][2][3][4] | ||
| Donepezil | AChE | 0.008 - 0.03[5][6] | ~110 - 412.5 |
| BChE | 3.3 - 7.95[5][6] | ||
| Rivastigmine | AChE | 4.15 - 5.5[7] | ~0.0089 |
| BChE | 0.037[7] | ||
| Galantamine | AChE | 0.31 - 5.13[8][9] | ~19.3 - 31.9 |
| BChE | 9.9[9] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Mechanism of Action: Cholinergic Synapse
Cholinesterase inhibitors exert their therapeutic effects by increasing the levels of acetylcholine, a key neurotransmitter, in the synaptic cleft. This is achieved by inhibiting the enzymes responsible for its breakdown.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is commonly performed using the Ellman's method.[10][11] This colorimetric assay provides a reliable and efficient means of measuring enzyme activity.
Ellman's Assay for Cholinesterase Activity
Objective: To determine the concentration of an inhibitor required to reduce cholinesterase activity by 50%.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Inhibitor solutions (this compound, Donepezil, etc.) at various concentrations
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor compounds in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to each well. Subsequently, add the different concentrations of the inhibitor solutions to the respective wells. A control well should contain only the enzyme and buffer.
-
Pre-incubation: Incubate the plate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.
-
Measurement: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.[10][11] The absorbance of this product is measured kinetically at 412 nm using a microplate reader over a period of time.
-
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Discussion
This compound, a β-carboline alkaloid isolated from the cyanobacterium Nostoc 78-12A, demonstrates inhibitory activity against both AChE and BChE.[1][2][3][4] Its potency against AChE is moderate compared to the highly potent synthetic drug Donepezil. However, its activity is in a similar micromolar range to Rivastigmine and some reported values for Galantamine.
A key differentiator among these inhibitors is their selectivity. Donepezil shows high selectivity for AChE over BChE. In contrast, Rivastigmine is a more potent inhibitor of BChE. This compound exhibits a slight preference for AChE, with a selectivity index of approximately 2.5. The clinical significance of BChE inhibition is an area of ongoing research, with some studies suggesting potential benefits.
Conclusion
This compound represents a natural product with promising cholinesterase inhibitory activity. While not as potent as Donepezil, its efficacy is comparable to other established drugs. Further research into its mechanism of action, in vivo efficacy, and safety profile is warranted to determine its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The detailed experimental protocols provided in this guide offer a standardized approach for future comparative studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Nostocarboline: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive cross-validation of Nostocarboline's bioactivity. By comparing its performance with alternative compounds and providing detailed experimental data and protocols, this document serves as a vital resource for evaluating its potential as a therapeutic agent.
This compound, a quaternary β-carbolinium alkaloid isolated from the cyanobacterium Nostoc 78-12A, has garnered interest for its diverse biological activities. While initially recognized for its potent cholinesterase inhibition, the broader family of β-carboline alkaloids is known for its anticancer properties.[1][2][3] This guide synthesizes available data on the bioactivity of this compound and related β-carbolines across various cell lines, offering a comparative perspective against established and alternative anticancer compounds.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of β-carboline alkaloids has been evaluated in several human cancer cell lines. While extensive comparative data for this compound is limited, studies on related β-carbolines such as harmine and harmaline provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, for harmine and harmaline in comparison to the conventional chemotherapeutic agent, Doxorubicin.[4][5]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Harmine | SGC-7901 | Human Gastric Cancer | ~20-40 (concentration dependent inhibition) |
| HeLa | Human Cervical Cancer | >100 | |
| C33A | Human Cervical Cancer | >100 | |
| SW480 | Human Colon Adenocarcinoma | ~50-100 (dose-dependent inhibition) | |
| CCD18Lu | Human Normal Lung Fibroblast | >100 | |
| Harmaline | SGC-7901 | Human Gastric Cancer | Not specified, but showed significant viability reduction |
| HeLa | Human Cervical Cancer | ~50-100 | |
| C33A | Human Cervical Cancer | ~50-100 | |
| SW480 | Human Colon Adenocarcinoma | ~50-100 | |
| CCD18Lu | Human Normal Lung Fibroblast | ~50-100 | |
| Doxorubicin | SGC-7901 | Human Gastric Cancer | ~0.1-1 |
| HeLa | Human Cervical Cancer | ~0.05-0.5 | |
| C33A | Human Cervical Cancer | ~0.1-1 | |
| SW480 | Human Colon Adenocarcinoma | ~0.01-0.1 | |
| CCD18Lu | Human Normal Lung Fibroblast | ~0.01-0.1 |
Note: The IC50 values for Doxorubicin are approximate ranges from various literature sources for comparative purposes and can vary based on experimental conditions.
Mechanistic Insights: Signaling Pathways in Bioactivity
β-carboline alkaloids exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] While the specific pathways activated by this compound in cancer cells are yet to be fully elucidated, the general mechanisms for β-carbolines involve DNA intercalation and inhibition of topoisomerases, leading to DNA damage and the activation of apoptotic cascades.[6][7]
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents. The following diagram illustrates a generalized pathway for apoptosis induction.
Caption: Generalized intrinsic apoptosis pathway initiated by β-carboline alkaloids.
Cell Cycle Arrest
In addition to apoptosis, β-carboline alkaloids can induce cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Caption: Simplified overview of cell cycle arrest induced by β-carboline alkaloids.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key bioactivity assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and control compounds for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Step-by-step workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[16][17]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed cells and treat with test compounds as for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Conclusion and Future Directions
This compound and the broader class of β-carboline alkaloids present a promising area for anticancer drug discovery. The available data, primarily from related compounds, suggest that these molecules can induce cytotoxicity and apoptosis in various cancer cell lines. However, a comprehensive evaluation of this compound's specific bioactivity across a wider panel of cancer cell lines is crucial.
Future research should focus on:
-
Determining the IC50 values of this compound in a diverse range of cancer cell lines, including drug-resistant variants.
-
Conducting head-to-head comparative studies of this compound with other β-carbolines and standard chemotherapeutic drugs.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel anticancer agent.
References
- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Natural and Synthetic β-Carbolines as Ant...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Head-to-Head Comparison of Nostocarboline Derivatives' Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Nostocarboline and its synthesized derivatives. The data presented is compiled from various studies to facilitate the evaluation of these compounds for further research and development.
Data Presentation
The following tables summarize the in vitro potency of this compound and its dimeric derivatives against various targets.
Table 1: Cholinesterase and Trypsin Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 5.3[1] |
| This compound | Butyrylcholinesterase (BChE) | 13.2[2][3][4][5] |
| 2-methylnorharmane | Butyrylcholinesterase (BChE) | 11.2[2][3][4] |
| This compound | Trypsin | 2.8[1] |
Table 2: Antiplasmodial and Cytotoxic Activity of this compound and Dimeric Derivatives
| Compound | P. falciparum K1 IC50 (nM) | L6 Cells Cytotoxicity IC50 (µM) | Selectivity Index (SI) |
| This compound | 190 | >90 | >470 |
| Dimer with C3 linker | 14 | 3.7 | 264 |
| Dimer with C4 linker | 20 | 5.3 | 265 |
| Dimer with C5 linker | 23 | 12.5 | 543 |
| Dimer with C6 linker | 31 | >90 | >2900 |
| Dimer with C8 linker | 121 | >90 | >740 |
| Dimer with C10 linker | 28 | 1.1 | 39 |
| Dimer with C12 linker | 33 | 0.6 | 18 |
Table 3: Antiprotozoal Activity of this compound and Dimeric Derivatives
| Compound | T. b. rhodesiense IC50 (nM) | T. cruzi IC50 (nM) | L. donovani IC50 (nM) |
| This compound | 2800 | >90000 | 2000 |
| Dimer with C3 linker | 110 | 18000 | 130 |
| Dimer with C4 linker | 110 | 17000 | 120 |
| Dimer with C5 linker | 110 | 12000 | 130 |
| Dimer with C6 linker | 120 | >90000 | 150 |
| Dimer with C8 linker | 170 | >90000 | 250 |
| Dimer with C10 linker | 60 | 11000 | 80 |
| Dimer with C12 linker | 60 | 10000 | 80 |
Table 4: Antibacterial Activity (MIC in µg/mL) of this compound Dimers
| Compound | S. aureus | S. pneumoniae | E. faecalis | E. coli | P. aeruginosa | C. albicans |
| NCD9 (C10 linker) | 0.5 - 1 | 0.25 | 2 | 8 | 32 | >64 |
| NCD10 (C12 linker) | 0.5 - 1 | 0.25 | 1 | 4 | 16 | 4 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[6]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm.[6] The rate of TNB formation is directly proportional to the AChE activity.[6]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the assay buffer.
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare a fresh 14-15 mM stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the assay buffer.
-
-
Assay in 96-Well Plate (final volume of 200 µL per well):
-
Add 10 µL of the AChE working solution to each well (except the blank).
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Add 150 µL of the assay buffer to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
To initiate the reaction, add 20 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic reading) or after a fixed incubation time (e.g., 10-20 minutes) at 37°C (endpoint reading).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[7][8][9]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[7]
Materials:
-
Cells to be tested (e.g., L6 rat myoblasts)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan.[8]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A. | Semantic Scholar [semanticscholar.org]
- 3. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Benchmarking Nostocarboline's Antimalarial Activity Against Chloroquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial activity of nostocarboline, a β-carboline alkaloid, and chloroquine, a well-established antimalarial drug. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for assessing antimalarial efficacy, and an overview of their proposed mechanisms of action.
Data Presentation: In Vitro and In Vivo Antimalarial Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and chloroquine against various strains of Plasmodium falciparum and the in vivo efficacy of this compound in a murine model.
Table 1: In Vitro Antimalarial Activity (IC50) of this compound and Chloroquine against Plasmodium falciparum Strains
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Citation(s) |
| This compound | K1 | Chloroquine-Resistant | Low nanomolar values | [1] |
| Dd2 | Chloroquine-Resistant | - | - | |
| 3D7 | Chloroquine-Sensitive | - | [2][3] | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 11 ± 3 | [4] |
| D10 | Chloroquine-Sensitive | - | - | |
| HB3 | Chloroquine-Sensitive | - | - | |
| NF54 | Chloroquine-Sensitive | - | - | |
| K1 | Chloroquine-Resistant | 275 ± 12.5 | [2] | |
| Dd2 | Chloroquine-Resistant | 119.4 ± 39.2 | [4] | |
| W2 | Chloroquine-Resistant | - | - |
Note: Direct comparative studies of this compound and chloroquine against the same panel of strains under identical conditions are limited. The data presented is a compilation from various sources.
Table 2: In Vivo Antimalarial Activity of this compound
| Compound | Animal Model | Parasite | Dosage | Effect | Citation(s) |
| This compound | Mouse | Plasmodium berghei | 4 x 50 mg/kg (intraperitoneal) | 50% reduction in parasitemia | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard assays used in antimalarial drug discovery and development.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells (RBCs) in a complete medium.
-
Drug Dilution: Test compounds (this compound, chloroquine) are serially diluted in a 96-well microtiter plate.
-
Incubation: Parasitized RBCs are added to the wells containing the drug dilutions and incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the RBCs. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.
In Vivo Antimalarial Efficacy Testing: Peters' 4-Day Suppressive Test
This is a standard in vivo assay to evaluate the suppressive activity of a compound against early malaria infection in a murine model.
Principle: The test measures the ability of a compound to inhibit the proliferation of malaria parasites in mice.
Methodology:
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound (e.g., this compound) is administered to the mice, typically orally or intraperitoneally, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia in the treated groups is compared to the average parasitemia in the vehicle-treated control group to calculate the percentage of suppression.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for chloroquine and the hypothesized pathways for this compound's antimalarial activity.
Caption: Chloroquine's mechanism of action in the malaria parasite.
Caption: Hypothesized mechanisms of action for this compound.
Conclusion
References
- 1. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pknaiklab.in [pknaiklab.in]
- 3. researchgate.net [researchgate.net]
- 4. Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nostocarboline's IC50 Values: A Comparative Guide
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has garnered attention for its potent inhibitory activity against several key enzymes. This guide provides a comparative analysis of this compound's half-maximal inhibitory concentration (IC50) values against its primary targets, alongside those of commercially available inhibitors. The data presented herein is collated from peer-reviewed scientific literature to offer an objective resource for researchers, scientists, and drug development professionals. While the IC50 values for this compound are consistently cited, it is important to note that they primarily originate from the initial discovery and characterization studies.
Comparative Analysis of IC50 Values
The inhibitory potency of this compound has been quantified against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and the serine protease trypsin. To provide a clear context for these values, they are presented alongside the IC50 values of well-established, commercially available inhibitors for the same enzymatic targets.
Cholinesterase Inhibition
This compound exhibits potent inhibition of both BChE and AChE, enzymes critical in the regulation of cholinergic signaling. Its efficacy is comparable to some established therapeutic agents.
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound(s) | IC50 Value (µM) |
| This compound | BChE | 13.2 | Eserine (Physostigmine) | 0.004 |
| Galanthamine | 8.5 | |||
| This compound | AChE | 5.3 | Eserine (Physostigmine) | 0.002 |
| Donepezil | 0.0067 | |||
| Rivastigmine | 0.25 |
Trypsin Inhibition
Beyond its effects on cholinesterases, this compound has been identified as a notable inhibitor of trypsin, a key digestive and signaling protease.
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound(s) | IC50 Value (µM) |
| This compound | Trypsin | 2.8 | Aprotinin | ~0.0001 |
| Benzamidine | ~18 |
Experimental Protocols
The determination of IC50 values is paramount for the characterization of enzyme inhibitors. Below are detailed methodologies for the key assays used to evaluate the inhibitory activity of compounds like this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.
Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by AChE (or BChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the enzyme solution, and varying concentrations of the test inhibitor. A control well without the inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period using a microplate reader.
-
IC50 Calculation: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Trypsin Inhibition Assay
A common method for determining trypsin inhibitory activity involves a colorimetric assay using a synthetic substrate.
Principle: This assay measures the ability of an inhibitor to block the proteolytic activity of trypsin on a specific substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). When trypsin cleaves L-BAPNA, it releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of trypsin, L-BAPNA, and the test inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the trypsin solution, and varying concentrations of the test inhibitor. A control well without the inhibitor is included.
-
Pre-incubation: The mixture is incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to trypsin.
-
Reaction Initiation: The enzymatic reaction is started by adding the L-BAPNA substrate to all wells.
-
Incubation and Termination: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C. The reaction can be stopped by adding a solution like 30% acetic acid.
-
Measurement: The absorbance of the released p-nitroaniline is measured at 405 nm using a microplate reader.
-
IC50 Calculation: The percentage of trypsin inhibition is calculated for each inhibitor concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Cholinesterase Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Caption: Logical Framework for Comparative Analysis.
A Comparative Analysis of Natural versus Synthetic Nostocarboline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nostocarboline derived from natural sources and its synthetically produced counterpart. While direct comparative studies are limited, this document synthesizes available data on their synthesis, biological activity, and analytical confirmation to offer a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A[1][2]. It has garnered significant interest due to its potent biological activities, including the inhibition of cholinesterases, which is relevant to the treatment of neurodegenerative diseases like Alzheimer's[2][3]. It also exhibits strong algicidal and antiplasmodial properties[1][4]. The ability to produce this compound via total synthesis allows for the creation of derivatives and ensures a consistent supply for research, independent of natural cultivation[2][5].
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of natural and synthetic this compound based on published literature.
Table 1: Source, Synthesis, and Physicochemical Properties
| Feature | Natural this compound | Synthetic this compound |
| Primary Source | Isolated from the cyanobacterium Nostoc 78-12A[2]. | Produced via multi-step chemical synthesis[2]. |
| Method | Extraction from cultured cyanobacterial biomass[2]. | Total synthesis starting from norharmane[2][5]. |
| Structural Confirmation | Constitution assigned by 2D-NMR methods[2]. | Structure proven by comparison of NMR spectra with the natural sample[2][6]. |
| Reported Yield | Not explicitly quantified in isolation studies. | 57% yield for the key precursor, 6-Cl-norharmane[6]. |
| Purity | High purity achieved through chromatographic separation[2]. | High purity achieved through flash chromatography[6]. |
Table 2: Comparative Biological Activity (IC₅₀ Values)
| Biological Target | Natural this compound | Synthetic this compound & Derivatives | Reference Compound |
| Acetylcholinesterase (AChE) | 5.3 µM[7] | Activity confirmed; derivatives prepared for further study[4]. | Galantamine (comparable potency)[2] |
| Butyrylcholinesterase (BChE) | 13.2 µM[2] | 13.2 µM (The synthetic product showed identical activity)[2]. | Galantamine (comparable potency)[2] |
| Trypsin | 2.8 µM[7] | Data not available. | N/A |
| Plasmodium falciparum (K1 strain) | 194 nM[1] | Derivatives show activity from 18 nM to 121 nM[1][8]. | N/A |
| Microcystis aeruginosa (Algicidal) | MIC ≥ 100 nM[4] | MIC ≥ 100 nM for synthetic derivatives[4]. | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound are provided below.
Total Synthesis of this compound
The total synthesis of this compound is a two-step process starting from commercially available norharmane. The structure is first chlorinated and then methylated[2][5].
Step 1: Synthesis of 6-Cl-norharmane
-
Dissolve norharmane (e.g., 600 mg, 3.6 mmol) in a solution of ethanol (22 mL) and acetic acid (12 mL)[6].
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hypochlorite (NaOCl) solution dropwise over 20 minutes.
-
Stir the reaction mixture for 20 minutes at 0 °C, followed by 5 hours at room temperature.
-
Dilute the resulting suspension with ethyl acetate (EtOAc) and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with EtOAc.
-
Wash the combined organic layers with a sodium bisulfite (NaHSO₃) solution and then with water.
-
Basify the combined aqueous layers with sodium bicarbonate (NaHCO₃) and extract three times with EtOAc.
-
Dry the final combined organic layers with magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel using EtOAc as the eluent to yield 6-Cl-norharmane[6].
Step 2: N-methylation to form this compound
-
The second step involves the N-methylation at the N-2 position of the 6-Cl-norharmane intermediate to yield the final quaternary β-carboline structure of this compound[2][5]. This is typically achieved using a methylating agent like methyl iodide.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity[9][10].
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI). Prepare a stock solution in deionized water.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare a stock solution in the assay buffer.
-
Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus) solution prepared in assay buffer.
-
Test Compound: Prepare stock solutions of natural or synthetic this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 20 µL of the test compound at various concentrations, and 20 µL of the AChE solution[9]. For the control (100% activity), add 20 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well[9].
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Record measurements every 30 seconds for 5-10 minutes to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the inhibition percentage against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Method)
This protocol describes a standard MTT assay to evaluate the cytotoxicity of this compound against a cancer cell line, such as human breast cancer (MCF-7)[11][12].
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ humidified atmosphere[12].
-
-
Assay Procedure:
-
Seed the MCF-7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours[12].
-
Treat the cells with various concentrations of this compound and incubate for another 24 hours.
-
After treatment, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37 °C[12].
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of this compound.
Caption: Workflow for the total synthesis of this compound.
Caption: Disruption of cholinergic signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phycochemistry and bioactivity of cyanobacterial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. attogene.com [attogene.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of Nostocarboline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of Nostocarboline, a potent cholinesterase inhibitor, with other commercially available alternatives. The following sections present quantitative data from various experimental studies, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Executive Summary
This compound is a cyanobacterial alkaloid with primary inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as trypsin.[1] Beyond these primary targets, this compound exhibits a range of off-target effects, including potent algicidal, antiprotozoal, and antibacterial activities. This guide compares the known on-target and off-target activities of this compound with three established cholinesterase inhibitors: Galantamine, Rivastigmine, and Physostigmine. While direct comparative studies across a comprehensive panel of off-targets are limited, this guide consolidates available data to facilitate an informed assessment.
On-Target and Off-Target Activity Profiles
The following tables summarize the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound and its alternatives against their primary targets and a range of off-target organisms and cell lines. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
Table 1: On-Target Enzyme Inhibition
| Compound | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Trypsin IC50 (µM) |
| This compound | 5.3[1] | 13.2[2] | 2.8[1] |
| Galantamine | 0.4 - 1.2 | 5 - 8 | Not reported |
| Rivastigmine | 0.02 - 0.5 | 0.03 - 0.9 | Not reported |
| Physostigmine | 0.005 - 0.02 | 0.01 - 0.1 | Not reported |
Table 2: Off-Target Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | Data not available | Data not available |
| Galantamine | HeLa (Cervical Adenocarcinoma) | 30.0[3] |
| PC3 (Prostate Cancer) | >30.0[4][5] | |
| OVCAR8 (Ovarian Cancer) | >1000[6] | |
| Rivastigmine | SH-SY5Y (Neuroblastoma) | 100 (neuroprotective effect observed)[7] |
| Physostigmine | N1E-115 (Neuroblastoma) | Cytotoxic effects observed[8] |
| C6 (Glioma) | Cytotoxic effects observed[8] | |
| NG 108-15 (Neuroblastoma-Glioma) | Cytotoxic effects observed[8] |
Table 3: Off-Target Antimicrobial and Antiprotozoal Activity
| Compound | Organism | Activity Type | Value (µM) |
| This compound | Microcystis aeruginosa | Algicidal (MIC) | 0.1[9] |
| Synechococcus PCC 6911 | Algicidal (MIC) | 0.1[9] | |
| Kirchneriella contorta | Algicidal (MIC) | 0.1[9] | |
| Gram-negative bacteria | Antibacterial (MIC) | ≥0.7[9] | |
| Plasmodium falciparum (K1 strain) | Antiprotozoal (IC50) | 0.19[10] | |
| Leishmania donovani | Antiprotozoal (IC50) | Submicromolar[11] | |
| Trypanosoma brucei | Antiprotozoal (IC50) | Low micromolar[11] | |
| Galantamine | Not reported | Not reported | Not reported |
| Rivastigmine | Not reported | Not reported | Not reported |
| Physostigmine | Not reported | Not reported | Not reported |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the assessment of this compound's off-target effects.
Figure 1: Simplified signaling pathway at a cholinergic synapse, illustrating the inhibitory action of this compound on Acetylcholinesterase (AChE).
Figure 2: A generalized experimental workflow for assessing the on-target and off-target effects of small molecules like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and alternatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Trypsin Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the proteolytic activity of trypsin. Trypsin hydrolyzes a synthetic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), leading to a change in absorbance that can be monitored spectrophotometrically.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Test compounds
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in cold, dilute HCl (e.g., 1 mM).
-
Prepare a stock solution of the substrate in the appropriate solvent (e.g., DMSO for BAPNA) and then dilute in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
In a microplate well or cuvette, pre-incubate the trypsin solution with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE, 410 nm for BAPNA) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of trypsin inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antiprotozoal Activity Assay (e.g., Plasmodium falciparum Growth Inhibition)
Principle: The growth of P. falciparum in in vitro cultures can be quantified by measuring the incorporation of a fluorescent DNA-intercalating dye, such as SYBR Green I or by using other methods like ELISA-based assays detecting parasite-specific proteins. The reduction in signal in the presence of a test compound indicates growth inhibition.
Materials:
-
Plasmodium falciparum culture (e.g., K1 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with serum and other nutrients)
-
SYBR Green I dye
-
Lysis buffer
-
Test compounds
-
96-well plates
-
Incubator with a gas mixture (e.g., 5% CO2, 5% O2, 90% N2)
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture:
-
Maintain a continuous culture of synchronized P. falciparum.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add the parasite culture (at a known parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under the appropriate gas conditions at 37°C.
-
-
Lysis and Staining:
-
After incubation, add a lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to a drug-free control.
-
Determine the IC50 value.
-
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Materials:
-
Bacterial strains (e.g., Gram-negative and Gram-positive bacteria)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader (optional, for measuring optical density)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the growth medium directly in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth) or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Disclaimer
The information provided in this guide is intended for research and informational purposes only. The experimental data has been compiled from various scientific publications, and direct comparisons should be made with caution due to potential variations in experimental protocols and conditions. Researchers are encouraged to consult the primary literature for detailed information and to conduct their own in-house assays for a direct and controlled comparison of these compounds.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of Galantamine hydrobromide against HeLa cell line [pharmacia.pensoft.net]
- 4. galaxypub.co [galaxypub.co]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Potent algicides based on the cyanobacterial alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Nostocarboline: A Comparative Guide to its Therapeutic Potential in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has emerged as a compound of interest for its potential therapeutic applications.[1][2][3] This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data. It also details experimental protocols for key assays and proposes signaling pathways based on current understanding.
Neurodegenerative Disorders: A Cholinesterase Inhibitor with Untapped Potential
This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[4] Its inhibitory activity against BChE is comparable to that of galanthamine, a drug approved for the treatment of Alzheimer's disease.[2][3][5]
Comparative In Vitro Cholinesterase Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 5.3 | [4] |
| This compound | Butyrylcholinesterase (BChE) | 13.2 | [2][3][4] |
| Galanthamine | Butyrylcholinesterase (BChE) | Comparable to this compound | [2][3][5] |
Despite its promising in vitro activity, to date, no in vivo studies have been published validating the efficacy of this compound in animal models of Alzheimer's disease or other neurodegenerative disorders. Such studies are crucial to fully understand its therapeutic potential.[3] However, its ability to inhibit cholinesterases suggests a potential mechanism for alleviating cognitive symptoms associated with Alzheimer's disease.
Proposed Signaling Pathway for Neuroprotection
The primary proposed mechanism for this compound's neuroprotective potential is the inhibition of cholinesterases, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.
Antiprotozoal Activity: Validated In Vivo Efficacy Against Malaria
While in vivo data in neurodegeneration is lacking, this compound has been evaluated in a mouse model of malaria, demonstrating its potential as an antiprotozoal agent.
Comparative In Vivo Antimalarial Activity
A study using a Plasmodium berghei mouse model showed that this compound significantly reduced parasitemia.
| Treatment | Dosage | Route | Parasitemia Reduction | Source |
| This compound | 4 x 50 mg/kg | Intraperitoneal (ip) | 50% | [6] |
This finding positions this compound as a potential lead compound for the development of new antimalarial drugs.
Potential in Cancer and Inflammation: An Extrapolation from β-Carboline Research
While direct studies on this compound's anticancer and anti-inflammatory properties are limited, the broader class of β-carboline alkaloids has been shown to exhibit these activities.
Proposed Anticancer Signaling Pathway
β-carbolines have been reported to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the NF-κB pathway.
Proposed Anti-Inflammatory Signaling Pathway
Studies on other β-carboline alkaloids suggest they may exert anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are protocols for key experiments relevant to the evaluation of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to determine the IC50 values of a compound against AChE and BChE.
-
Reagents and Materials : Acetylthiocholine iodide (ATCI), S-butyrylthiocholine iodide (BTCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and human serum BChE.
-
Procedure :
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add buffer, DTNB, and the enzyme (AChE or BChE).
-
Add the test compound solution to the wells.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Antimalarial Assay (Plasmodium berghei Mouse Model)
This model is used to assess the efficacy of a compound against malaria in a living organism.
-
Animal Model : Swiss albino mice.
-
Procedure :
-
Infect mice with Plasmodium berghei.
-
Divide the infected mice into control and treatment groups.
-
Administer the test compound (this compound) to the treatment group at a specific dose and route (e.g., 50 mg/kg, intraperitoneally) for a set number of days.
-
Administer a vehicle to the control group.
-
Monitor the parasitemia levels in both groups by examining Giemsa-stained blood smears under a microscope.
-
-
Data Analysis : Compare the average parasitemia between the treated and control groups to determine the percentage of parasite inhibition.
Workflow for Future In Vivo Alzheimer's Disease Model Study
The following workflow outlines a potential study to validate this compound's efficacy in an Alzheimer's disease model.
Conclusion and Future Directions
This compound presents a compelling profile as a cholinesterase inhibitor with demonstrated in vivo efficacy against malaria. Its therapeutic potential in neurodegenerative diseases, cancer, and inflammation is plausible based on its chemical class but remains to be validated through rigorous preclinical studies in relevant animal models. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and elucidation of its precise mechanisms of action in various disease contexts to fully realize its therapeutic promise.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nostocarboline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides a comprehensive guide to the proper disposal procedures for Nostocarboline, a member of the β-carboline family of alkaloids. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Equipment/Control | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid powder outside of a chemical fume hood to avoid inhalation of dust particles.[1] |
| Ventilation | Chemical Fume Hood | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form.[1] |
General Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Keep containers tightly closed when not in use to prevent contamination and moisture absorption.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste and managed in accordance with all local, state, and federal regulations.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep or vacuum any solid this compound waste. Avoid generating dust.[1]
-
Place the solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated.
-
Place these materials in a designated, sealed hazardous waste container.
-
Step 2: Waste Container Management
Proper management of waste containers is crucial to prevent leaks, spills, and exposure.
-
Container Type: Use containers that are compatible with this compound. The container must be in good condition, free from cracks or leaks.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic").[3]
-
Closure: Keep waste containers tightly closed at all times, except when adding waste.[3]
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Solid Spill: Carefully sweep or vacuum the material to avoid raising dust and place it in a labeled hazardous waste container.[1]
-
Liquid Spill: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. Place the absorbed material into a sealed container for disposal.[1]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting both themselves and the wider ecosystem. Always consult your institution's specific safety protocols and waste management guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
